molecular formula C17H15N7 B10765219 VLX600

VLX600

Cat. No.: B10765219
M. Wt: 317.3 g/mol
InChI Key: UQOSBPRTQFFUOA-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a unique molecular architecture, combining a [1,2,4]triazino[5,6-b]indole core with a (Z)-configured pyridinyl hydrazone moiety. This structural motif is designed to act as a potent pharmacophore, with potential applications as a kinase inhibitor or epigenetic modulator. The planar, polycyclic system is adept at intercalating into DNA or engaging in π-stacking interactions with aromatic residues in protein binding pockets, while the hydrazone functionality can act as a metal-chelating group or a hydrogen bond acceptor/donor. Researchers are exploring its utility in targeted cancer therapy, particularly in pathways involving aberrant kinase signaling or histone deacetylation. Its mechanism of action is hypothesized to involve the allosteric inhibition of specific receptor tyrosine kinases or the disruption of protein-protein interactions in transcriptional complexes. This compound is supplied for investigational purposes to support high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. Strict handling protocols are recommended due to its potential bioactivity.

Properties

Molecular Formula

C17H15N7

Molecular Weight

317.3 g/mol

IUPAC Name

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11-

InChI Key

UQOSBPRTQFFUOA-NHDPSOOVSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(/C)\C4=CC=CC=N4

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4

Origin of Product

United States

Foundational & Exploratory

VLX600: A Technical Guide on Iron Chelation and Mitochondrial Dysfunction in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VLX600 is a novel small molecule that has garnered interest in oncology for its unique mechanism of action targeting the metabolic vulnerabilities of cancer cells. As an iron chelator, this compound disrupts intracellular iron homeostasis, leading to profound mitochondrial dysfunction and subsequent cell death. This is particularly effective in the metabolically compromised microenvironments characteristic of solid tumors. Preclinical studies have demonstrated its efficacy in various cancer models, including colon cancer and neuroblastoma, and a Phase I clinical trial has provided initial safety data in patients with advanced solid tumors. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in iron chelation and the induction of mitochondrial dysfunction, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Iron Chelation and Mitochondrial Targeting

This compound functions primarily as an iron chelator, interfering with intracellular iron metabolism.[1][2] Iron is a critical cofactor for numerous cellular processes, including the electron transport chain (ETC) within the mitochondria, which is essential for aerobic respiration and ATP production. By sequestering intracellular iron, this compound inhibits the function of iron-dependent enzymes and proteins within the mitochondria.[3][4]

This disruption of the mitochondrial ETC leads to an inhibition of oxidative phosphorylation (OXPHOS), resulting in a bioenergetic catastrophe characterized by decreased cellular ATP levels and a reduction in the oxygen consumption rate.[5] This mechanism is particularly potent against cancer cells in the poorly vascularized and nutrient-deprived regions of solid tumors, which are often resistant to conventional chemotherapies.[5][6]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
HCT 116 (spheroid)Colon Carcinoma10 µM[5]
IMR-32Neuroblastoma (MYCN-amplified)206 ± 9 nM[3]
Sk-N-BE(2)Neuroblastoma (MYCN-amplified)326 ± 37 nM[3]
Human Colon Tumor CellsColon Cancer~6.5 µM[3]
Various Cancer Cell LinesMultiple0.039 to 0.51 µM[7]

Table 2: Phase I Clinical Trial of this compound (NCT02222363)

ParameterFindingReference
Study Design Open-label, dose-escalation ("3+3" design)[8][9]
Patient Population 19 patients with refractory advanced solid tumors[1]
Dosing Regimen Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle[1][8]
Dose Levels 10, 20, 40, 80, 160, and 210 mg[8]
Maximum Tolerated Dose (MTD) Not identified due to early study closure[1]
Dose-Limiting Toxicities (DLTs) None observed[1]
Most Frequent Drug-Related Adverse Events Fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, decreased appetite[1]
Efficacy No objective responses; 6 patients (32%) had stable disease as best response[1]

Key Signaling Pathways Affected by this compound

This compound's mechanism of action converges on several critical signaling pathways involved in cancer cell survival and proliferation.

HIF-1α Signaling Pathway

In response to the mitochondrial dysfunction and hypoxic-like state induced by this compound, cancer cells often upregulate the hypoxia-inducible factor 1-alpha (HIF-1α).[5][10] This transcription factor promotes a metabolic shift towards glycolysis to compensate for the loss of mitochondrial ATP production.[5]

HIF-1α Signaling Pathway This compound This compound Iron_Chelation Intracellular Iron Chelation This compound->Iron_Chelation Mitochondrial_Dysfunction Mitochondrial Dysfunction (Inhibition of OXPHOS) Iron_Chelation->Mitochondrial_Dysfunction Hypoxia_Mimicry Cellular Hypoxia Mimicry Mitochondrial_Dysfunction->Hypoxia_Mimicry HIF_1a_Stabilization HIF-1α Stabilization Hypoxia_Mimicry->HIF_1a_Stabilization Glycolysis Upregulation of Glycolysis HIF_1a_Stabilization->Glycolysis Cell_Survival Attempted Cell Survival Glycolysis->Cell_Survival This compound Effect on Neuroblastoma Signaling This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction MYCN_LMO1 MYCN & LMO1 Expression This compound->MYCN_LMO1 mTOR_Pathway mTOR Pathway Mitochondrial_Dysfunction->mTOR_Pathway Anabolism Anabolism & Protein Translation mTOR_Pathway->Anabolism Cell_Growth Cell Growth & Proliferation MYCN_LMO1->Cell_Growth Preclinical Evaluation Workflow for this compound start Start: Compound Identification (this compound) in_vitro In Vitro Studies start->in_vitro iron_chelation Iron Chelation Assays (e.g., FIC Assay) in_vitro->iron_chelation cell_viability Cell Viability Assays (e.g., ATP Measurement) in_vitro->cell_viability mito_function Mitochondrial Function Assays (e.g., Seahorse OCR) in_vitro->mito_function western_blot Western Blot Analysis (e.g., HIF-1α, MYCN) in_vitro->western_blot in_vivo In Vivo Studies in_vitro->in_vivo xenograft Xenograft Tumor Models (e.g., Colon, Neuroblastoma) in_vivo->xenograft clinical_trial Phase I Clinical Trial in_vivo->clinical_trial efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Evaluation xenograft->toxicity safety Safety & Tolerability clinical_trial->safety pk Pharmacokinetics clinical_trial->pk prelim_efficacy Preliminary Efficacy clinical_trial->prelim_efficacy

References

The Role of VLX600 as an OXPHOS Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action as an inhibitor of oxidative phosphorylation (OXPHOS). As a lipophilic cation and iron chelator, this compound preferentially targets the mitochondria of cancer cells, particularly quiescent cells residing in the metabolically compromised tumor microenvironment.[1][2][3] By disrupting mitochondrial respiration, this compound triggers a bioenergetic catastrophe, leading to cancer cell death. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. While glycolysis is a well-known hallmark of cancer metabolism, many cancer cells, especially those in nutrient-deprived and hypoxic tumor regions, rely on mitochondrial oxidative phosphorylation for energy production and survival.[4] This dependency presents a therapeutic vulnerability. This compound was identified as a compound that effectively targets these metabolically stressed cancer cells.[5] It is a triazinoindolyl-hydrazone compound that functions as an iron chelator, interfering with intracellular iron metabolism and subsequently inhibiting mitochondrial respiration.[6][7] This disruption of OXPHOS makes this compound a promising agent for targeting quiescent cancer cells that are often resistant to conventional chemotherapies.[8]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation.[9] This is achieved through its ability to chelate iron, an essential cofactor for the iron-sulfur clusters within the electron transport chain (ETC) complexes.[3][6] this compound has been reported to inhibit complexes I, II, and IV of the ETC.[7] The inhibition of OXPHOS leads to a cascade of cellular events:

  • Decreased Mitochondrial Respiration: this compound significantly reduces the oxygen consumption rate (OCR) in cancer cells, indicating a direct inhibition of the electron transport chain.[10]

  • ATP Depletion: The halt in oxidative phosphorylation leads to a sharp decline in cellular ATP levels, creating a severe energy crisis.[7]

  • Induction of a Glycolytic Shift: To compensate for the loss of mitochondrial ATP production, cancer cells attempt to upregulate glycolysis. This adaptive response is mediated by the stabilization of Hypoxia-Inducable Factor 1-alpha (HIF-1α).[4][5]

  • Autophagy Induction: The profound bioenergetic stress triggers autophagy, a cellular self-degradation process. While initially a survival mechanism, excessive or sustained autophagy can lead to a form of programmed cell death.[2][8]

  • mTOR Pathway Inhibition: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[7]

This multi-faceted mechanism ultimately leads to a bioenergetic catastrophe, particularly in the nutrient-limited and hypoxic conditions of the tumor microenvironment, where cells are unable to sustain their energy demands through glycolysis alone.[4]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HCT 116Colon Carcinoma~10[5]
HT-29Colon CarcinomaNot specified[5]
IMR-32Neuroblastoma~0.2-0.4[7]
Sk-N-BE(2)Neuroblastoma~0.2-0.4[7]
U251GlioblastomaNot specified[8]
NCH644Glioblastoma Stem-likeNot specified[8]
VariousOvarian CancerNot specified[9]
VariousSix different human cancer cell lines0.039 - 0.51[2]
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR)
Cell LineThis compound Concentration% Reduction in Basal OCRReference
IMR-32200 nMSignificant reduction[10]
IMR-32400 nMSignificant reduction[10]
Sk-N-BE(2)200 nMSignificant reduction[10]
Sk-N-BE(2)400 nMSignificant reduction[10]
Table 3: Effect of this compound on Cellular ATP Levels
Cell LineThis compound ConcentrationEffect on ATP LevelsReference
HCT 116Not specifiedDecrease[5]
Neuroblastoma cellsNot specifiedDecrease[7]

Signaling Pathways

The cellular response to this compound involves the modulation of several key signaling pathways.

HIF-1α-Mediated Glycolytic Shift

Inhibition of OXPHOS by this compound mimics a hypoxic state, leading to the stabilization of the alpha subunit of the transcription factor HIF-1.[4] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in glycolysis.[4][5] This is an adaptive response to generate ATP under anaerobic conditions.

HIF1a_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Iron Chelation OXPHOS OXPHOS Inhibition HIF1a_stabilization HIF-1α Stabilization OXPHOS->HIF1a_stabilization O2-dependent degradation blocked Mitochondria->OXPHOS HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation Glycolysis_genes Glycolytic Gene Transcription HIF1a_translocation->Glycolysis_genes Glycolysis Increased Glycolysis Glycolysis_genes->Glycolysis

This compound induces a HIF-1α-dependent glycolytic response.
mTOR Pathway Inhibition

The mTOR pathway is a critical regulator of cell growth and metabolism, and its activity is tightly linked to cellular energy status. The decrease in cellular ATP levels caused by this compound leads to the inhibition of mTOR signaling.[7] This contributes to the anti-proliferative effects of this compound.

mTOR_Pathway This compound This compound OXPHOS_inhibition OXPHOS Inhibition This compound->OXPHOS_inhibition ATP_depletion ATP Depletion OXPHOS_inhibition->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation ↑ AMP/ATP ratio mTORC1_inhibition mTORC1 Inhibition AMPK_activation->mTORC1_inhibition Protein_synthesis Protein Synthesis ↓ mTORC1_inhibition->Protein_synthesis Cell_growth Cell Growth ↓ mTORC1_inhibition->Cell_growth

This compound inhibits the mTOR pathway via energy depletion.
Autophagy Induction

The cellular stress induced by this compound, including energy depletion and mitochondrial damage, is a potent trigger for autophagy.[2][8] This process involves the formation of autophagosomes that engulf cellular components and deliver them to lysosomes for degradation. The role of autophagy in response to this compound can be context-dependent, acting as a survival mechanism in some cases and contributing to cell death in others.

Autophagy_Pathway This compound This compound Mitochondrial_dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_dysfunction Energy_stress Energy Stress (↓ ATP) Mitochondrial_dysfunction->Energy_stress Autophagy_induction Autophagy Induction Mitochondrial_dysfunction->Autophagy_induction Mitophagy Energy_stress->Autophagy_induction Autophagosome_formation Autophagosome Formation (LC3-II) Autophagy_induction->Autophagosome_formation Cell_fate Cell Survival or Autophagic Cell Death Autophagosome_formation->Cell_fate

This compound induces autophagy through mitochondrial and energy stress.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Protocol:

  • Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24 or 48 hours.

  • Measure cell viability using an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Luminescence is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Calculate the IC50 value from the dose-response curve.[7]

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

Objective: To measure the effect of this compound on mitochondrial respiration.

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate at an appropriate density.

  • The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare the injector ports of the Seahorse sensor cartridge with this compound and other mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.

  • Place the cell plate in the Seahorse XF Analyzer and perform the assay.

  • Basal OCR is measured before the injection of any compounds. Subsequent injections reveal key parameters of mitochondrial function.[10][11]

Seahorse_Workflow cluster_prep Plate Preparation cluster_assay Seahorse Assay cluster_analysis Data Analysis Seed Seed Cells Incubate Incubate Overnight Seed->Incubate Media_Change Change to Assay Medium Incubate->Media_Change Load_Cartridge Load Cartridge with This compound & Stressors Calibrate Calibrate Sensors Load_Cartridge->Calibrate Run_Assay Run Mito Stress Test Calibrate->Run_Assay Measure_OCR Measure OCR Analyze Analyze Data Measure_OCR->Analyze

Workflow for Seahorse XF analysis of this compound effects on OCR.
Western Blot for Signaling Pathway Analysis

Objective: To analyze the protein expression and phosphorylation status of key components of the HIF-1α and mTOR pathways.

Protocol:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against HIF-1α, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]

Conclusion

This compound represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells, particularly the quiescent populations that contribute to tumor recurrence and therapy resistance. Its mechanism as an OXPHOS inhibitor, driven by iron chelation, leads to a cascade of events including energy depletion, a compensatory glycolytic switch, and the induction of autophagy, ultimately resulting in cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar metabolic inhibitors in oncology. Further investigation into the detailed interplay of the signaling pathways and the development of combination therapies are warranted to fully exploit the clinical potential of this novel anti-cancer agent.

References

VLX600-Induced Autophagy in Tumor Spheroids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule that has garnered significant interest in oncology research for its unique mechanism of action, particularly its ability to target quiescent and metabolically stressed cancer cells often found in the poorly vascularized regions of solid tumors. A key aspect of this compound's activity is its ability to induce autophagy, a cellular self-degradation process, in tumor spheroids, which are three-dimensional cell culture models that mimic the microenvironment of solid tumors. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data related to this compound-induced autophagy in these preclinical models.

This compound acts as an iron chelator and an inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3] This dual action leads to a bioenergetic catastrophe within cancer cells, which triggers a complex cellular response, including autophagy. In some cancer types, such as glioblastoma, this autophagic response is lethal to the cancer cells, representing a form of autophagy-dependent cell death.[1][2][3] Conversely, in other contexts, like colon cancer, autophagy may serve as a protective mechanism, and its inhibition can enhance the cytotoxic effects of this compound.[4] Understanding the nuances of this process is critical for the strategic development of this compound as a potential therapeutic agent.

Core Mechanism of Action

The induction of autophagy by this compound in tumor spheroids is a multi-step process initiated by the disruption of mitochondrial function and cellular iron homeostasis.

  • Iron Chelation and OXPHOS Inhibition : this compound's primary action is the chelation of intracellular iron, which is a critical cofactor for the electron transport chain. This, coupled with direct inhibition of oxidative phosphorylation, leads to a sharp decline in mitochondrial respiration.[1][5]

  • Bioenergetic Stress : The inhibition of OXPHOS results in a significant drop in cellular ATP levels.[4] This energy depletion is a potent trigger for cellular stress responses.

  • AMPK Activation : The decrease in the ATP:AMP ratio leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]

  • mTORC1 Signaling Modulation : Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[6][7] By inhibiting mTORC1, the cell's primary brake on autophagy is released.

  • Induction of Mitophagy : this compound specifically induces mitophagy, the selective autophagic degradation of mitochondria. This is evidenced by the increased expression and mitochondrial localization of mitophagy receptors such as BNIP3 and BNIP3L.[1][2]

  • Autophagosome Formation : The culmination of these signaling events is the formation of autophagosomes, which engulf damaged organelles and cellular components, leading to their degradation upon fusion with lysosomes.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound-induced autophagy and a typical experimental workflow for its analysis in tumor spheroids.

VLX600_Autophagy_Pathway cluster_this compound This compound Action cluster_Cellular_Response Cellular Response cluster_Autophagy Autophagy Induction This compound This compound Iron Intracellular Iron Chelation This compound->Iron OXPHOS OXPHOS Inhibition This compound->OXPHOS Mito_Dysfunction Mitochondrial Dysfunction Iron->Mito_Dysfunction OXPHOS->Mito_Dysfunction ATP_Drop ATP Levels Decrease Mito_Dysfunction->ATP_Drop AMPK_Activation AMPK Activation ATP_Drop->AMPK_Activation mTORC1_Inhibition mTORC1 Inhibition AMPK_Activation->mTORC1_Inhibition BNIP3_BNIP3L BNIP3/BNIP3L Upregulation mTORC1_Inhibition->BNIP3_BNIP3L Mitophagy Mitophagy BNIP3_BNIP3L->Mitophagy ADCD Autophagy-Dependent Cell Death (Glioblastoma) Mitophagy->ADCD Experimental_Workflow cluster_Spheroid_Culture Spheroid Culture & Treatment cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Cell_Seeding 1. Seed cells in low-attachment plates Spheroid_Formation 2. Allow spheroids to form (3-5 days) Cell_Seeding->Spheroid_Formation VLX600_Treatment 3. Treat with this compound Spheroid_Formation->VLX600_Treatment Viability_Assay 4a. Cell Viability Assay (e.g., CellTiter-Glo 3D) VLX600_Treatment->Viability_Assay Western_Blot 4b. Western Blot (LC3, BNIP3, p-AMPK) VLX600_Treatment->Western_Blot Microscopy 4c. Microscopy (e.g., mitoKeima, IF) VLX600_Treatment->Microscopy Data_Analysis 5. Quantify results and determine autophagic flux Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

References

A Technical Guide to VLX600's Impact on Intracellular Iron Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VLX600, a novel anti-cancer agent, and its intricate effects on the intracellular iron metabolism of tumor cells. By consolidating preclinical and clinical data, this guide details the compound's mechanism of action, impact on mitochondrial function, and the resultant cellular consequences, offering a valuable resource for professionals in oncology and drug development.

Introduction: this compound - A Novel Iron Chelator in Oncology

This compound (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-b]indole) is an investigational small molecule initially developed as a therapeutic agent for solid tumors.[1] Its primary mechanism of action is the chelation of intracellular iron, leading to a cascade of events that culminate in cancer cell death.[2][4] Notably, this compound has shown efficacy in targeting quiescent, dormant cells often found in the metabolically compromised and hypoxic microenvironments of solid tumors, which are typically resistant to conventional chemotherapies.[3][5] The compound's ability to interfere with fundamental cellular processes by disrupting iron homeostasis makes it a first-in-class molecule with a unique therapeutic profile.[6]

Core Mechanism: Disruption of Intracellular Iron Homeostasis

This compound functions as a potent iron chelator, designed specifically to interfere with intracellular iron metabolism.[1][4] This activity is central to its anti-neoplastic effects.

Interaction with Iron Ions

Studies have demonstrated that this compound interacts with both ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[7][8] Spectrophotometric analysis indicates that while this compound forms complexes with Fe(III), a subsequent redox reaction occurs, suggesting a strong preference for chelating Fe(II).[2] This targeted depletion of the intracellular labile iron pool is the initiating event in its mechanism of action. The cytotoxic effects of this compound can be significantly rescued by the extracellular addition of iron, confirming that its primary mechanism is dependent on iron chelation.[9][10]

Impact on Mitochondrial Respiration and Bioenergetics

The most profound consequence of this compound-mediated iron depletion is the severe inhibition of mitochondrial respiration, also known as oxidative phosphorylation (OXPHOS).[3][11] Iron is an indispensable cofactor for iron-sulfur clusters and heme groups within the protein complexes of the electron transport chain (ETC).[12]

  • Inhibition of ETC Complexes: this compound has been reported to inhibit mitochondrial complexes I, II, and IV.[13][14] This disruption halts the flow of electrons, leading to a sharp decrease in the mitochondrial oxygen consumption rate (OCR).[11][14]

  • Bioenergetic Catastrophe: The inhibition of OXPHOS leads to a state described as "bioenergetic catastrophe," characterized by a dramatic reduction in cellular ATP levels.[4][11] To compensate, cancer cells attempt to upregulate glycolysis.[14] However, in the nutrient-poor environment of a solid tumor, this compensatory mechanism is often insufficient, leading to energy starvation and cell death.[3] This selective vulnerability of cancer cells in metabolically stressed environments is a key aspect of this compound's therapeutic potential.[6][11]

The proposed mechanism by which this compound induces mitochondrial dysfunction is visualized in the signaling pathway diagram below.

cluster_0 This compound Mechanism of Action This compound This compound IronPool Intracellular Labile Iron Pool (Fe²⁺/Fe³⁺) This compound->IronPool Chelates Iron FeS_Clusters Iron-Sulfur (Fe-S) Cluster Synthesis This compound->FeS_Clusters Inhibits ETC Mitochondrial Electron Transport Chain (ETC) (Complexes I, II, IV) This compound->ETC Inhibits IronPool->FeS_Clusters Required for FeS_Clusters->ETC Essential Component of OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Drives Mitophagy Mitophagy ETC->Mitophagy Dysfunction induces ATP ATP Production (Cellular Energy) OXPHOS->ATP Generates Catastrophe Bioenergetic Catastrophe ATP->Catastrophe Depletion leads to ADCD Autophagy-Dependent Cell Death (ADCD) Mitophagy->ADCD Contributes to Catastrophe->ADCD Induces

Caption: Proposed signaling pathway of this compound.

Regulation of Key Iron Metabolism Proteins

By inducing a state of profound intracellular iron deficiency, this compound is expected to activate the cellular iron-sensing machinery, primarily the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system.[15][16]

  • IRP/IRE System: In iron-depleted conditions, IRP1 and IRP2 bind to IREs on specific mRNAs to post-transcriptionally regulate their expression.[15][17]

    • Ferritin: IRPs bind to the 5' UTR of ferritin (heavy and light chain) mRNA, blocking its translation. This action is designed to prevent the storage of already scarce iron.[16]

    • Transferrin Receptor 1 (TfR1): IRPs bind to the 3' UTR of TfR1 mRNA, stabilizing the transcript and increasing its translation. This leads to the synthesis of more receptors to enhance iron uptake from the extracellular environment.[17][18]

Therefore, treatment with this compound is predicted to lead to decreased intracellular levels of ferritin and increased expression of the transferrin receptor, reflecting the cell's attempt to counteract the drug-induced iron starvation.

Cellular Consequences and Therapeutic Implications

The disruption of iron metabolism and mitochondrial function by this compound triggers specific cellular death pathways, particularly in cancer cells.

Induction of Autophagy-Dependent Cell Death (ADCD)

In glioblastoma (GBM) cells, this compound induces a caspase-independent form of cell death that is reliant on the autophagy machinery.[9][10] This process, termed Autophagy-Dependent Cell Death (ADCD), is accompanied by the induction of mitophagy—the selective autophagic clearance of damaged mitochondria.[13][19] This suggests that for certain cancer types, the lethal effects of this compound are intrinsically linked to the cell's own recycling pathways being turned self-destructive.

Efficacy Against Quiescent and Hypoxic Tumor Cells

A significant advantage of this compound is its ability to effectively kill dormant cancer cells located in the poorly vascularized, hypoxic regions of solid tumors.[3][5][6] These cells have limited ability to compensate for inhibited mitochondrial function by increasing glycolysis, making them uniquely vulnerable to the "bioenergetic catastrophe" induced by this compound.[3]

Quantitative Data Summary

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Citation(s)
HCT 116Colon Carcinoma~0.039 - 0.51[2][11]
HT-29Colon Adenocarcinoma(within range)[11]
U251Glioblastoma(not specified)[9][10]
NCH644Glioma Stem-like Cells(not specified)[9][10]
IMR-32Neuroblastoma (MYCN-amp)0.206 ± 0.009[14]
Sk-N-BE(2)Neuroblastoma (MYCN-amp)0.326 ± 0.037[14]

Note: The IC₅₀ range of 0.039 to 0.51 µM was reported for a panel of six different human cancer cell lines.[2]

Phase I Clinical Trial Data (NCT02222363)

A Phase I study was conducted to evaluate the safety and tolerability of this compound in patients with refractory advanced solid tumors.[1][4]

ParameterFindingCitation(s)
Patient Population 19 enrolled, 17 received at least one dose[1]
Administration Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle[1][20]
Dose Escalation Cohorts from 10 mg up to 135 mg were tested[1][20][21]
Maximum Tolerated Dose (MTD) Not identified due to early study closure (slow recruitment)[1]
Dose-Limiting Toxicities (DLTs) None observed[1]
Most Frequent Drug-Related AEs Fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, decreased appetite[1]
Efficacy No objective responses; 6 patients (32%) had stable disease as best response[1]
Conclusion This compound was reasonably well tolerated, supporting further clinical exploration[1]

Key Experimental Protocols

In Vitro Cell Viability and Clonogenicity Assay (Colon Carcinoma Spheroids)

This protocol is adapted from methodologies used to assess this compound's efficacy in 3D tumor models.[11]

  • Cell Culture: Human colon carcinoma HCT 116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics.

  • Spheroid Formation: Cells are seeded into ultra-low attachment plates (e.g., Corning) at a density of 5,000 cells per well to allow for the formation of 3D spheroids over 3-4 days.

  • This compound Treatment: Spheroids are treated with varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a luminescent assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega), which quantifies ATP levels. Luminescence is read on a plate reader.

  • Clonogenicity Assay: Following treatment, spheroids are collected, washed, and dissociated into single cells using trypsin. A known number of viable cells (e.g., 500) are re-plated into 6-well plates and cultured for 10-14 days.

  • Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing >50 cells are counted to determine the surviving fraction.

  • Data Analysis: IC₅₀ values are calculated from the viability data, and the surviving fraction is plotted against the this compound concentration.

cluster_1 Experimental Workflow: 3D Spheroid Assay A 1. Seed HCT 116 cells in ultra-low attachment plates B 2. Allow spheroid formation (3-4 days) A->B C 3. Treat spheroids with this compound B->C D 4. Assess Viability (ATP Assay) C->D E 5. Dissociate spheroids and re-plate single cells C->E For Clonogenicity H Calculate IC₅₀ and Surviving Fraction D->H F 6. Culture for 10-14 days to allow colony formation E->F G 7. Stain and count colonies F->G G->H

Caption: Workflow for assessing this compound's effect on tumor spheroids.

Oxygen Consumption Rate (OCR) Measurement

This protocol is for assessing mitochondrial function in response to this compound.[14]

  • Cell Seeding: Seed cancer cells (e.g., IMR-32 neuroblastoma cells) into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 4 hours) prior to the assay.

  • Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Analyzer: Load the plate into a Seahorse XF Analyzer. The assay protocol involves sequential injections of mitochondrial stress test compounds:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient, inducing maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR is measured in real-time. The software calculates key parameters of mitochondrial function, such as basal respiration, maximal respiration, and ATP production. A significant reduction in these parameters after this compound treatment indicates mitochondrial inhibition.

Summary and Future Directions

This compound represents a promising therapeutic strategy that exploits the unique metabolic vulnerabilities of cancer cells, particularly their dependence on iron. By chelating intracellular iron, this compound inhibits mitochondrial respiration, leading to a bioenergetic crisis and cell death, with pronounced efficacy against the quiescent cell populations that drive tumor recurrence.[1][3] The compound was found to be reasonably well-tolerated in a Phase I clinical trial.[1] Future research should focus on identifying predictive biomarkers of response, exploring synergistic combinations with other agents (such as glycolysis inhibitors or conventional chemotherapy), and further elucidating its precise interactions with the complex machinery of iron homeostasis.[11][14]

cluster_2 Logical Relationship: Induction of Bioenergetic Catastrophe Start Tumor Cell in Hypoxic/Nutrient-Poor Microenvironment This compound This compound Treatment Glycolysis Attempted Compensatory Upregulation of Glycolysis Start->Glycolysis Constrains Iron_Depletion Intracellular Iron Depletion This compound->Iron_Depletion Mito_Inhibition Mitochondrial Respiration (OXPHOS) Inhibited Iron_Depletion->Mito_Inhibition ATP_Drop Cellular ATP Levels Plummet Mito_Inhibition->ATP_Drop ATP_Drop->Glycolysis Triggers Result Bioenergetic Catastrophe & Cell Death ATP_Drop->Result Directly causes Compensation_Fails Compensation is Insufficient (Limited Glucose Availability) Glycolysis->Compensation_Fails Compensation_Fails->Result

Caption: How this compound causes "bioenergetic catastrophe" in cancer cells.

References

Investigating the Antimicrobial Properties of VLX600: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600, a novel small molecule initially investigated for its anti-cancer properties, has demonstrated significant antimicrobial potential. This technical guide provides an in-depth overview of the known antimicrobial activities of this compound, with a focus on its mechanism of action, spectrum of activity, and synergistic potential. This document synthesizes available data, details relevant experimental protocols, and presents key information in a structured format to support further research and development in this promising area.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This compound, a compound known to interfere with cellular iron metabolism, has emerged as a candidate for antimicrobial drug repurposing. Its primary mechanism, the chelation of iron, targets a fundamental requirement for microbial growth and survival, suggesting a broad-spectrum potential and a lower propensity for resistance development. This guide serves as a comprehensive resource for understanding and investigating the antimicrobial properties of this compound.

Mechanism of Action: Iron Chelation

The primary antimicrobial mechanism of this compound is its ability to chelate iron, an essential nutrient for virtually all microbial life.[1][2][3][4] Iron is a critical cofactor for numerous enzymatic reactions, including those involved in cellular respiration and DNA synthesis. By sequestering both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, this compound effectively starves bacteria of this vital element, leading to the inhibition of growth and proliferation.[1][2] The antimicrobial activity of this compound is abrogated in the presence of supplemental iron, confirming its mechanism of action.[1][2][3][4]

This compound This compound Iron Extracellular Iron (Fe³⁺, Fe²⁺) This compound->Iron Chelates Bacteria Bacterial Cell This compound->Bacteria Deprives of Iron Iron->Bacteria Uptake Metabolism Essential Metabolic Pathways (e.g., Respiration, DNA Synthesis) Bacteria->Metabolism Requires Iron Growth Bacterial Growth Inhibition Metabolism->Growth Leads to

Figure 1: Mechanism of action of this compound via iron chelation.

Antibacterial Spectrum of Activity

This compound has demonstrated broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values of this compound against various bacterial species.

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference
Mycobacterium abscessusVarious strains4 - 16[1][2]
Escherichia coliNot specified16[3][4]
Staphylococcus aureusNot specified16[3][4]
Pseudomonas aeruginosaNot specified4[3][4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

  • Spectrophotometer (for OD600 readings)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Prepare the bacterial inoculum by suspending colonies in a suitable broth to match a 0.5 McFarland turbidity standard.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microtiter plate containing the this compound dilutions with the bacterial suspension. Include a growth control well (bacteria without this compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. abscessus).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm (OD600) and define the MIC as the lowest concentration that inhibits ≥90% of growth compared to the control.

cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare serial dilutions of this compound in 96-well plate D Inoculate wells with bacterial suspension A->D B Standardize bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Incubate at 37°C D->E F Visually inspect for growth or measure OD600 E->F G Determine MIC F->G

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Synergistic Activity with Conventional Antibiotics

This compound has been shown to exhibit synergistic effects when combined with conventional antibiotics, such as amikacin and clarithromycin, against Mycobacterium abscessus.[1][2] This suggests that this compound could potentially be used in combination therapies to enhance the efficacy of existing drugs and combat resistance.

Experimental Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • Stock solutions of this compound and the second antibiotic

  • Appropriate broth medium (e.g., CAMHB)

  • Standardized bacterial inoculum

  • 96-well microtiter plates

Procedure:

  • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculate all wells with a standardized bacterial suspension.

  • Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Anti-Biofilm and Antifungal Properties (Data Gap)

While the antibacterial properties of this compound are established, there is currently a lack of published data specifically investigating its anti-biofilm and antifungal activities. However, given its mechanism of action as an iron chelator, it is plausible that this compound could exhibit activity against biofilms and fungal pathogens, as iron is crucial for these processes as well. Further research in these areas is warranted.

Proposed Experimental Protocol: Anti-Biofilm Activity (Crystal Violet Assay)

This protocol can be used to assess the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Bacterial strain capable of biofilm formation

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Inoculate the wells with a standardized bacterial suspension.

  • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with crystal violet solution for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Measure the absorbance of the solubilized stain at a wavelength of ~570 nm. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Proposed Experimental Protocol: Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A4 for yeasts and M38-A2 for filamentous fungi, can be adapted to test the antifungal activity of this compound. The protocol is similar to the bacterial broth microdilution assay, with modifications in the medium (e.g., RPMI-1640), inoculum preparation, and incubation conditions as specified in the CLSI documents.

Conclusion

This compound presents a promising avenue for the development of new antimicrobial therapies. Its well-defined mechanism of action, broad-spectrum antibacterial activity, and potential for synergistic combinations make it a compelling candidate for further investigation. Key areas for future research include a thorough evaluation of its anti-biofilm and antifungal properties, as well as in vivo efficacy studies. The protocols detailed in this guide provide a framework for researchers to further explore the antimicrobial potential of this intriguing compound.

References

The Iron Chelator VLX600: A Technical Guide to its Impact on Homologous Recombination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a small molecule iron chelator that has demonstrated anticancer activity, particularly in metabolically stressed tumor microenvironments.[1][2] Initially identified for its ability to induce mitochondrial dysfunction, recent research has unveiled a critical role for this compound in the modulation of DNA repair pathways, specifically homologous recombination (HR).[1][3] This technical guide provides an in-depth overview of the mechanism by which this compound disrupts HR, summarizes key quantitative data from preclinical studies, and presents detailed experimental protocols for investigating its effects. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound as a sensitizing agent to therapies targeting HR-proficient cancers.

Core Mechanism of Action: Inhibition of Histone Lysine Demethylases and Disruption of Homologous Recombination

This compound's impact on homologous recombination is primarily mediated through its iron-chelating properties. Iron is an essential cofactor for a class of enzymes known as iron-dependent histone lysine demethylases (KDMs).[1][3] These enzymes play a crucial role in chromatin remodeling, a process vital for the recruitment of DNA repair proteins to sites of double-strand breaks (DSBs).[1][2][3]

By chelating iron, this compound inhibits the activity of KDMs.[1][3] This inhibition leads to a failure in the necessary chromatin modifications required for the recruitment of key HR proteins, most notably RAD51, to DSBs.[1][3] The absence of RAD51 at the site of damage prevents the initiation of strand invasion and subsequent repair through homologous recombination. This disruption of the HR pathway in otherwise HR-proficient cancer cells creates a synthetic vulnerability that can be exploited by other therapies.[1][3]

This mechanism of action positions this compound as a promising agent to sensitize tumors to poly(ADP-ribose) polymerase (PARP) inhibitors and platinum-based chemotherapies, which are particularly effective against HR-deficient tumors.[1][3]

VLX600_Mechanism cluster_this compound This compound cluster_Cellular Cellular Environment cluster_DNA_Repair DNA Repair Pathway This compound This compound Iron Fe²⁺ This compound->Iron Chelates KDM Histone Lysine Demethylases (KDMs) This compound->KDM Inhibits Iron->KDM Cofactor for Chromatin Chromatin Remodeling KDM->Chromatin Enables RAD51 RAD51 Recruitment KDM->RAD51 Blocks Recruitment DSB Double-Strand Break (DSB) DSB->Chromatin Requires Chromatin->RAD51 Allows HR Homologous Recombination (HR) RAD51->HR Initiates RAD51->HR Disrupts Cell_Survival Cell Survival HR->Cell_Survival Promotes Cell_Death Cell Death (Apoptosis) HR->Cell_Death Leads to

This compound Mechanism of Action on Homologous Recombination.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on homologous recombination and its synergistic interactions with other anticancer agents.

Table 1: Synergistic Effects of this compound with PARP Inhibitors and Cisplatin

Cell LineCombination AgentThis compound Concentration (nM)Combination Agent ConcentrationCombination Index (CI)EffectReference
OVCAR-8Olaparib20-40Varies< 1Synergistic[1][2]
PEO14Olaparib20-40Varies< 1Synergistic[2]
OV90Olaparib20-40Varies< 1Synergistic[2]
OVCAR-8CisplatinVariesVaries< 1Synergistic[3]
PEO1 (HR-deficient)OlaparibVariesVaries> 1Not Synergistic[2][3]

Combination Index (CI) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of this compound on RAD51 Foci Formation

Cell LineTreatmentThis compound Concentration (nM)Ionizing RadiationOutcomeReference
OVCAR-8This compound1002 GyReduced RAD51 foci formation[1][4]
PEO1This compound1002 GyReduced RAD51 foci formation[1][4]
OVCAR-8RI-1 (RAD51 inhibitor)50,0002 GyReduced RAD51 foci formation (Control)[1][4]

Table 3: Effect of this compound on Homologous Recombination as Measured by DR-GFP Reporter Assay

Cell LineThis compound Concentration (nM)% GFP-Positive Cells (Relative to Vehicle)Reference
OVCAR-8-DR-GFP20~75%[3]
OVCAR-8-DR-GFP40~50%[3]
OVCAR-8-DR-GFP80~25%[3]

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the impact of this compound on homologous recombination.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound alone or in combination with other agents.

Materials:

  • Cancer cell lines (e.g., OVCAR-8, PEO14, OV90)

  • Complete cell culture medium

  • This compound

  • PARP inhibitor (e.g., olaparib) or Cisplatin

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed cells in 6-well plates at a density that allows for colony formation (e.g., 300-1200 cells/well) and allow them to adhere for 4 hours.[2]

  • Treat the cells with the indicated concentrations of this compound, the combination agent (e.g., olaparib), or both. Include a vehicle-only treated control.

  • Incubate the plates for 8 to 14 days, or until visible colonies are formed in the control wells.[2]

  • Remove the medium and gently wash the colonies with PBS.

  • Fix the colonies with 100% methanol for 10 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Manually count the number of colonies (typically >50 cells).

  • Normalize the colony counts to the vehicle-only treated controls.

  • Calculate the Combination Index (CI) values using the Chou-Talalay method to determine synergy, additivity, or antagonism.[5]

Immunofluorescence Staining for RAD51 and γ-H2AX Foci

This protocol is used to visualize and quantify the recruitment of RAD51 to sites of DNA double-strand breaks, marked by γ-H2AX foci.

IF_Workflow cluster_workflow Immunofluorescence Workflow start Seed cells on coverslips pretreat Pretreat with 100 nM this compound (2 hours) start->pretreat irradiate Expose to 2 Gy ionizing radiation pretreat->irradiate incubate Incubate for 6 hours irradiate->incubate fix_perm Fix and Permeabilize incubate->fix_perm block Block with serum fix_perm->block primary_ab Incubate with primary antibodies (anti-RAD51 and anti-γ-H2AX) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab mount Mount coverslips with DAPI secondary_ab->mount image Image acquisition (Confocal Microscopy) mount->image analyze Quantify colocalized foci image->analyze DRGFP_Workflow cluster_workflow DR-GFP Assay Workflow start Transfect OVCAR-8-DR-GFP cells with I-SceI expression plasmid plate Plate transfected cells start->plate incubate1 Incubate for 2 hours plate->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 analyze Analyze GFP expression by Flow Cytometry incubate2->analyze result Quantify % GFP-positive cells analyze->result

References

An In-depth Technical Guide to VLX600: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action. Initially identified in a screen for compounds cytotoxic to metabolically stressed cancer cells, this compound acts as an iron chelator, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This disruption of cellular energy metabolism preferentially targets quiescent and slow-growing cancer cells found in the nutrient-deprived microenvironments of solid tumors. Furthermore, this compound has been shown to interfere with DNA repair pathways, specifically homologous recombination, by inhibiting histone lysine demethylases. This multifaceted activity makes this compound a promising candidate for combination therapies, particularly with agents that induce DNA damage, such as PARP inhibitors and platinum-based chemotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate molecular mechanisms of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (Z)-6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1][2][3]triazino[5,6-b]indole, is a triazinoindolyl-hydrazone compound.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₁₅N₇[4]
Molecular Weight 317.35 g/mol [4]
Appearance Dark yellow powder[4]
Solubility Soluble in DMSO (25 mg/mL)[4]
SMILES String CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4[4]
Storage Temperature -20°C[4]

Mechanism of Action

The primary mechanism of action of this compound is the chelation of intracellular iron, which is crucial for various cellular processes, including mitochondrial respiration.[1][5] By sequestering iron, this compound disrupts the function of iron-containing proteins within the mitochondria, leading to a cascade of downstream effects.

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

This compound's iron-chelating activity directly leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in most cells.[6][7] This bioenergetic catastrophe results in decreased ATP levels, which is particularly detrimental to cancer cells, especially those in nutrient-poor tumor microenvironments that are highly reliant on mitochondrial function.[4][8]

Modulation of Cellular Signaling Pathways

The energy stress induced by OXPHOS inhibition triggers several downstream signaling pathways:

  • AMPK Activation and mTORC1 Inhibition: The decrease in ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4] Inhibition of mTORC1 leads to the suppression of protein synthesis by inhibiting the phosphorylation of its downstream effectors, 4EBP1 and p70S6K.[4][6]

  • Induction of Autophagy: this compound has been shown to induce autophagy, a cellular process of self-digestion to recycle cellular components and provide energy during times of stress.[4][6][8] This is a complex response that can be both pro-survival and pro-death depending on the cellular context.

VLX600_mTOR_Pathway This compound This compound Iron Intracellular Iron This compound->Iron Chelation OXPHOS OXPHOS Inhibition This compound->OXPHOS Mitochondria Mitochondria Iron->Mitochondria Mitochondria->OXPHOS ATP ↓ ATP OXPHOS->ATP AMPK AMPK Activation ATP->AMPK Autophagy Autophagy Induction ATP->Autophagy mTORC1 mTORC1 Inhibition AMPK->mTORC1 ProteinSynth ↓ Protein Synthesis (4EBP1, p70S6K) mTORC1->ProteinSynth mTORC1->Autophagy Inhibition

Caption: this compound's effect on the mTOR signaling pathway.

Disruption of Homologous Recombination (HR) DNA Repair

Beyond its metabolic effects, this compound has been identified as an inhibitor of the homologous recombination (HR) pathway, a critical mechanism for the repair of DNA double-strand breaks.[2] This activity is also linked to its iron-chelating properties, as it inhibits the function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A and KDM4B.[2] These enzymes are crucial for chromatin remodeling at the sites of DNA damage to allow for the recruitment of repair proteins. By inhibiting KDMs, this compound prevents the recruitment of key HR proteins like RAD51 to the DNA break sites, thereby impairing the repair process.[2] This "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents.

VLX600_HR_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break KDM Histone Lysine Demethylases (KDMs) DSB->KDM recruits Chromatin Chromatin Remodeling KDM->Chromatin RAD51 RAD51 Recruitment Chromatin->RAD51 HR Homologous Recombination Repair RAD51->HR VLX600_nuc This compound VLX600_nuc->KDM inhibits Iron_nuc Iron VLX600_nuc->Iron_nuc chelates Iron_nuc->KDM co-factor for

Caption: this compound's disruption of the Homologous Recombination pathway.

Preclinical Efficacy and Clinical Data

In Vitro Cytotoxicity

This compound has demonstrated preferential cytotoxicity towards quiescent cells in colon cancer 3-D microtissues, with an IC50 of approximately 6 µM.[4] The table below summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma~6 (in 3D microtissues)[4]

Note: More comprehensive public data on IC50 values across a wider range of cell lines is limited.

Phase I Clinical Trial (NCT02222363)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory advanced solid tumors.[1][3]

Study Design:

  • Dosage and Administration: this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1] Dose cohorts ranged from 10 mg to 210 mg.[3]

  • Patient Population: 19 patients were enrolled, with 17 receiving at least one dose of this compound.[1]

Key Findings:

  • Safety and Tolerability: The drug was reasonably well-tolerated.[1] The most frequently reported drug-related adverse events were fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, and decreased appetite.[1] A grade 3 pulmonary embolism was observed at the 40 mg dose level.[1]

  • Maximum Tolerated Dose (MTD): The MTD was not reached as the study was closed early due to slow recruitment.[1]

  • Efficacy: No objective responses were observed, however, six patients (32%) had stable disease as their best response.[1]

Pharmacokinetics: Limited pharmacokinetic data from the trial is publicly available. The table below summarizes the reported parameters.

ParameterValueReference
Peak Plasma Concentration (Cmax) >2.5 µmol/L[2]
Elimination Half-life (t₁/₂) >9 hours[2]
Mean Residence Time ~9 hours[2]
Volume of Distribution 1.1 to 5.1 L/kg[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies used in key studies of this compound.

Cell Viability Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.[9]

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with this compound dilutions Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform ATP-based viability assay Incubate->Assay Read Measure luminescence Assay->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell viability assay with this compound.

Western Blot Analysis

This protocol is a general guideline for assessing changes in protein expression or phosphorylation status following this compound treatment.

Objective: To detect and quantify specific proteins (e.g., phosphorylated 4EBP1, RAD51) in cell lysates after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique dual mechanism of action that involves the disruption of both cellular metabolism and DNA repair. Its ability to target quiescent cancer cells and to synergize with DNA-damaging agents opens up new therapeutic avenues, particularly for difficult-to-treat solid tumors. While the early clinical data showed good tolerability, further studies are needed to determine the optimal dosing and to identify patient populations that are most likely to benefit from this compound treatment. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its potential in combination with a wider range of cancer therapies, and identifying predictive biomarkers to guide its clinical development. The in-depth understanding of its chemical properties and biological activities provided in this guide serves as a valuable resource for scientists and clinicians working towards harnessing the therapeutic potential of this compound.

References

Preclinical Efficacy and In Vivo Studies of VLX600: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is an investigational small molecule that has garnered significant interest in the oncology research community due to its unique mechanism of action and potential for treating solid tumors. This document provides a comprehensive technical overview of the preclinical data supporting the development of this compound, with a focus on its in vivo efficacy. The information herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

This compound was initially identified in a screen for compounds demonstrating cytotoxicity against metabolically stressed tumors. Subsequent research has elucidated its function as an iron chelator that primarily targets mitochondrial respiration, leading to an energy crisis and subsequent cell death in cancer cells. This whitepaper will detail the preclinical evidence across various cancer models, present available quantitative data in a structured format, outline experimental methodologies, and provide visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the disruption of iron homeostasis and mitochondrial function. As a potent iron chelator, this compound interferes with intracellular iron metabolism, which is crucial for numerous cellular processes, including the electron transport chain. This disruption leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), resulting in a severe depletion of cellular ATP. This "bioenergetic catastrophe" is particularly effective against cancer cells, which often have a high metabolic rate and are more vulnerable to disruptions in energy production.

Furthermore, this compound's mechanism extends beyond metabolic disruption. Studies have shown that it can induce an autophagy-dependent form of cell death in glioblastoma cells.[1] In ovarian cancer models, this compound has been demonstrated to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs). This inhibition prevents the recruitment of essential repair proteins like RAD51 to sites of DNA damage, thereby sensitizing cancer cells to PARP inhibitors and platinum-based chemotherapies.[2][3][4][5]

The following diagram illustrates the proposed mechanism of action of this compound.

VLX600_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibits KDM Histone Lysine Demethylases (KDMs) This compound->KDM Inhibits Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelates Autophagy Autophagy-Dependent Cell Death This compound->Autophagy Induces mTOR mTOR Signaling This compound->mTOR Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS ATP ATP Production OXPHOS->ATP DNA_damage DNA Double-Strand Break RAD51 RAD51 Recruitment DNA_damage->RAD51 Requires KDM->RAD51 HR_repair Homologous Recombination Repair RAD51->HR_repair Iron->ETC

Caption: Proposed mechanism of action of this compound in cancer cells.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HCT116Colon Carcinoma~6[6]
HT29Colon CarcinomaNot Specified[6]
SW620Colon CarcinomaNot Specified[6]
HT8Colon CarcinomaNot Specified[6]
DLD1Colon CarcinomaNot Specified[6]
RKOColon CarcinomaNot Specified[6]
Sk-N-ASNeuroblastoma (MYCN non-amplified)Not Specified
SH-SY5YNeuroblastoma (MYCN non-amplified)Not Specified
CHP-212Neuroblastoma (MYCN-amplified)Not Specified
Sk-N-BE(2)Neuroblastoma (MYCN-amplified)Not Specified
IMR-32Neuroblastoma (MYCN-amplified)Not Specified
U251GlioblastomaNot Specified[7]
NCH644Glioblastoma Stem-like CellsNot Specified[7]
OVCAR-8Ovarian CancerNot Specified[2][3][4][5]
PEO1Ovarian CancerNot Specified[2][3][4][5]
OV90Ovarian CancerNot Specified[2][3][4][5]

Note: Specific IC50 values for many cell lines were not explicitly stated in the reviewed literature abstracts. The provided citation indicates studies where the cytotoxic effects were evaluated.

In Vivo Efficacy

Preclinical in vivo studies have been conducted to evaluate the anti-tumor activity of this compound in various xenograft models. These studies have generally demonstrated that this compound can inhibit tumor growth with little systemic toxicity.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelCell Line/Tumor TypeDosing RegimenOutcomeCitation
Colon CancerNude MiceHCT116 XenograftsNot SpecifiedAnticancer activity[8]
Colon CancerNude MiceHT29 XenograftsNot SpecifiedAnticancer activity[8]
GlioblastomaOrganotypic Brain SliceNCH644 GSC TumorsNot SpecifiedComplete tumor elimination[7][9]
Ovarian CancerNot SpecifiedHGSOC patient-derived xenograftsProposed for future studiesSynergy with PARP inhibitors and cisplatin suggested[2][3][4][5]
NeuroblastomaPatient-Derived Xenografts (PDXs)MYCN-amplified NBProposed for future studiesPotential efficacy suggested[10][11][12]

Note: Detailed quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) were not consistently available in the reviewed abstracts. The citations point to the studies where these models were used.

The following diagram illustrates a general workflow for a xenograft study.

Xenograft_Study_Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT116, NCH644) start->cell_culture implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers, Imaging) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound, Vehicle Control) randomization->treatment monitoring Continued Tumor Growth and Health Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Survival) monitoring->endpoint analysis Data Analysis and Histopathology endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo xenograft studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies commonly employed in the preclinical evaluation of this compound.

Cell Viability Assays
  • Cell Lines and Culture: A panel of human cancer cell lines (e.g., HCT116, U251, OVCAR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Assay Principle: Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). After incubation, the respective assay reagent is added, and the absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Xenograft Studies
  • Animal Models: Immunodeficient mice (e.g., nude or NOD-scid IL2R gamma null (NSG) mice) are commonly used to prevent rejection of human tumor xenografts. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. The cell suspension is then injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted into the organ of origin (e.g., the brain for glioblastoma).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal or intravenous injection at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.

Homologous Recombination (HR) Assay
  • Cell Line: OVCAR-8-DR-GFP cells, which contain a stably integrated DR-GFP HR reporter cassette, are used.

  • Procedure: Cells are treated with this compound before the induction of DNA double-strand breaks by the I-SceI endonuclease. The repair of these breaks by HR results in the expression of GFP.

  • Analysis: The percentage of GFP-positive cells is quantified by flow cytometry to determine the efficiency of HR.

The following diagram illustrates the logical relationship in a combination therapy study design.

Combination_Therapy_Logic cluster_invitro cluster_invivo hypothesis Hypothesis: This compound sensitizes cancer cells to PARP inhibitors by disrupting HR. in_vitro In Vitro Studies hypothesis->in_vitro in_vivo In Vivo Studies hypothesis->in_vivo viability_combo Cell Viability Assays (this compound + PARPi) in_vitro->viability_combo hr_assay HR Functional Assay (DR-GFP) in_vitro->hr_assay mechanistic_studies Mechanistic Studies (Western Blot for RAD51, etc.) in_vitro->mechanistic_studies xenograft_combo Xenograft Model (e.g., Ovarian Cancer PDX) in_vivo->xenograft_combo treatment_groups Treatment Groups: 1. Vehicle 2. This compound alone 3. PARPi alone 4. This compound + PARPi xenograft_combo->treatment_groups efficacy_endpoints Efficacy Endpoints: - Tumor Growth Inhibition - Survival Analysis treatment_groups->efficacy_endpoints

Caption: Logical flow for preclinical combination therapy studies.

Conclusion

The preclinical data for this compound demonstrate its potential as a novel anti-cancer agent with a distinct mechanism of action. Its ability to induce a bioenergetic crisis in tumor cells through iron chelation and inhibition of mitochondrial respiration, coupled with its capacity to disrupt DNA repair pathways, provides a strong rationale for its continued investigation. While the available in vivo data are promising, further studies with detailed quantitative endpoints are warranted to fully characterize its efficacy profile and to identify patient populations most likely to benefit from this therapeutic approach, both as a monotherapy and in combination with other agents. This technical whitepaper provides a foundational overview to guide future research and development efforts for this compound.

References

Methodological & Application

Application Notes and Protocols for Determining the Effective Concentration of VLX600 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VLX600 is a novel anti-cancer agent that functions as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent bioenergetic catastrophe in tumor cells.[1] It has shown efficacy in targeting metabolically compromised cancer cells, particularly those in the hypoxic and nutrient-deprived regions of solid tumors.[2][3][4] These application notes provide a comprehensive guide to determining the effective in vitro concentration of this compound through various cell-based assays.

Data Presentation: Efficacy of this compound in Vitro

The following tables summarize the quantitative data on the effective concentrations of this compound from published studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssay TypeConcentrationEffectReference
HCT 116 (human colon carcinoma)Spheroid Cell ViabilityIC50 = 10 µMPotent reduction in cell viability[5]
HCT 116Clonogenicity Assay6 µMReduction in clonogenicity of dispersed cells[5]
Ovarian Cancer Cells (OVCAR-8, PEO14)Homologous Recombination Assay100 nmol/LReduced RAD51 foci formation[6]

Table 2: Antimicrobial Activity of this compound

OrganismAssay TypeConcentration (MIC)EffectReference
Mycobacterium abscessus (various strains)Broth Microdilution4 µg/mL - 16 µg/mLInhibition of growth[7]

Experimental Protocols

Detailed methodologies for key experiments to determine the effective concentration of this compound are provided below.

Cell Viability Assay (ATP-Based)

This protocol is adapted from a general cell viability assay and is suitable for determining the cytotoxic effects of this compound.[8][9]

Objective: To measure the number of viable cells in culture after treatment with this compound by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • Cancer cell line of interest (e.g., HCT 116)

  • Complete cell culture medium

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[8] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.[8]

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the amount of ATP assay reagent specified by the manufacturer's protocol (typically equal to the volume of cell culture medium in the well).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[10]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • 24-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells.

    • Gently trypsinize the adherent cells and combine them with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution after this compound treatment.[11][12]

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Materials:

  • This compound

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest cells by trypsinization and centrifugation.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

VLX600_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelates HIF1a HIF-1α Stabilization This compound->HIF1a Induces HR_Repair Homologous Recombination DNA Repair This compound->HR_Repair Inhibits Mitochondria Mitochondria Iron->Mitochondria OXPHOS Oxidative Phosphorylation Mitochondria->OXPHOS Apoptosis Apoptosis Mitochondria->Apoptosis Dysfunction induces ATP ATP Production OXPHOS->ATP ATP->Apoptosis Depletion leads to Glycolysis Glycolysis HIF1a->Glycolysis Promotes shift to DSB DNA Double-Strand Breaks HR_Repair->DSB Repairs

Caption: Mechanism of action of this compound in cancer cells.

Wnt_Signaling_Pathway cluster_wnt Canonical Wnt/β-catenin Signaling cluster_nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation (Wnt OFF) Nucleus Nucleus BetaCatenin->Nucleus Translocates (Wnt ON) TCF_LEF TCF/LEF BetaCatenin_n β-catenin TCF_LEF_n TCF/LEF GeneTranscription Target Gene Transcription BetaCatenin_n->TCF_LEF_n Binds to TCF_LEF_n->GeneTranscription Activates

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

Experimental Workflow Diagrams

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound serial dilutions B->C D Incubate for 24-48 hours C->D E Add ATP assay reagent D->E F Incubate and read luminescence E->F G Analyze data and determine IC50 F->G

Caption: Workflow for the ATP-based cell viability assay.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest cells (adherent + floating) A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Incubate at -20°C C->D E Wash and resuspend in PI/RNase solution D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

References

Application Notes and Protocols for In Vivo Studies of VLX600

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of VLX600 for in vivo research applications. The protocols and data presented are intended to guide researchers in the effective use of this investigational anti-cancer agent.

Introduction to this compound

This compound is a novel small molecule compound that has demonstrated selective cytotoxicity towards quiescent cancer cells, which are often found in the nutrient-deprived and hypoxic microenvironments of solid tumors.[1] Its mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This disruption of cellular energy metabolism ultimately results in cancer cell death.[2] Key signaling pathways modulated by this compound include the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, specifically targeting the downstream effectors 4E-BP1 and p70S6K.

Quantitative Solubility Data

The solubility of this compound in various solvents is a critical factor for the preparation of formulations for in vivo studies. The following table summarizes the available quantitative solubility data for this compound.

Solvent/VehicleSolubility (mg/mL)Remarks
Dimethyl sulfoxide (DMSO)~20 - 25[1][3]
Dimethylformamide (DMF)~20[1][3]
Ethanol~1[1][3]
10% DMSO in Corn Oil2.08[2]

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by modulating key cellular metabolic and growth pathways. The diagram below illustrates the proposed signaling cascade initiated by this compound.

VLX600_Signaling_Pathway This compound This compound Iron Intracellular Iron This compound->Iron Chelates OXPHOS Oxidative Phosphorylation This compound->OXPHOS Inhibits Mitochondria Mitochondria Mitochondria->OXPHOS Site of ATP ATP Levels OXPHOS->ATP Reduces AMP_ATP_Ratio Increased AMP/ATP Ratio AMPK AMPK (Activation) AMP_ATP_Ratio->AMPK mTORC1 mTORC1 (Inhibition) AMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

This compound Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for further dilution into final dosing formulations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of this compound Formulation for In Vivo Intravenous (IV) Administration

Objective: To prepare a biocompatible formulation of this compound suitable for intravenous administration in mouse models. This protocol is based on a formulation that achieves a solubility of 2.08 mg/mL.[2]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Sterile corn oil

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer or sonicator

Procedure:

  • On the day of administration, thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • In a sterile vial, add the required volume of sterile corn oil.

  • Add the this compound DMSO stock solution to the corn oil to achieve a final DMSO concentration of 10% (v/v). For example, to prepare 1 mL of the final formulation, add 100 µL of a 20.8 mg/mL this compound stock in DMSO to 900 µL of corn oil.

  • Mix the solution thoroughly by vortexing or sonication until a clear, homogenous solution is obtained.

  • Visually inspect the solution for any precipitation or phase separation before administration.

  • Administer the freshly prepared formulation to the animals via intravenous injection. The recommended dosage from a published study is approximately 16 mg/kg, administered twice a week for five days in NMRI mice. However, the optimal dosage and schedule should be determined empirically for each specific animal model and experimental design.

Note: It is crucial to prepare this formulation fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps for the preparation of this compound for in vivo studies.

VLX600_Workflow cluster_stock Stock Solution Preparation cluster_formulation In Vivo Formulation (IV) cluster_admin Administration weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw mix Mix with Corn Oil (90%) thaw->mix check Visual Inspection mix->check inject Intravenous Injection check->inject

This compound In Vivo Preparation Workflow

References

Assays for measuring VLX600-induced mitochondrial respiration inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Assays for Measuring VLX600-Induced Mitochondrial Respiration Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule iron chelator that has demonstrated anti-cancer properties by targeting cellular metabolism.[1][2] A primary mechanism of action for this compound is the inhibition of mitochondrial respiration, leading to a bioenergetic catastrophe in cancer cells, particularly those in nutrient-restricted microenvironments.[1][3] This document provides detailed protocols and data for assessing the inhibitory effect of this compound on mitochondrial function, focusing on the widely used Seahorse XF Extracellular Flux Analyzer technology. This technology allows for the real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[4][5]

Mechanism of Action: this compound and Mitochondrial Respiration

This compound functions as an iron chelator, which disrupts the activity of the iron-sulfur clusters essential for the function of the mitochondrial electron transport chain (ETC) complexes.[2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a significant decrease in mitochondrial ATP production.[1][2][3] The resulting energy crisis can trigger protective responses like autophagy or, in cells with limited metabolic flexibility, lead to cell death.[1][3][6][7]

This compound This compound Chelation Iron Chelation This compound->Chelation Induces Iron Intracellular Iron Iron->Chelation ETC Mitochondrial Electron Transport Chain (ETC) Chelation->ETC Inhibits (via Fe-S clusters) OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Drives mTOR mTOR Pathway ETC->mTOR Inhibits ATP Mitochondrial ATP Production OXPHOS->ATP Generates Autophagy Autophagy ATP->Autophagy Depletion Induces CellDeath Cell Death ATP->CellDeath Depletion Leads to

Caption: Signaling pathway of this compound-induced mitochondrial inhibition.

Quantitative Data Summary

The effects of this compound on mitochondrial respiration have been quantified in various cancer cell lines. The following table summarizes key findings from published studies.

Cell LineThis compound ConcentrationTreatment DurationAssay MethodKey Findings on Mitochondrial RespirationReference
IMR-32 (Neuroblastoma) 200 nM, 400 nM4 hoursSeahorse XF OCRReduced Oxygen Consumption Rate (OCR). No stimulation of OCR after FCCP injection, indicating impaired mitochondrial function.[3]
Sk-N-BE(2) (Neuroblastoma) 200 nM, 400 nM4 hoursSeahorse XF OCRReduced Oxygen Consumption Rate (OCR). No stimulation of OCR after FCCP injection, suggesting impaired mitochondrial function.[3]
HCT 116 (Colon Carcinoma) Not SpecifiedNot SpecifiedNot SpecifiedA reduction in the oxygen consumption rate of mitochondria and disruption of oxidative phosphorylation.[1]
U251 (Glioblastoma) Not SpecifiedNot SpecifiedNot SpecifiedAccompanied by decreased oxygen consumption.[7]

Experimental Protocols

Protocol 1: Measuring OCR using the Seahorse XF Cell Mito Stress Test

This protocol details the use of an Agilent Seahorse XF Analyzer to measure the real-time oxygen consumption rate (OCR) of cells treated with this compound. The Mito Stress Test sequentially injects mitochondrial inhibitors to reveal a detailed profile of respiratory function.[4][8]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant Solution

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[4]

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4[8][9]

  • Cell line of interest

Procedure:

Day 1: Cell Seeding

  • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.

  • Incubate overnight in a standard cell culture incubator (37°C, 5% CO₂).

Day 2: Assay Execution

  • Sensor Cartridge Hydration: Place the sensor cartridge upside down and pipette 200 µL of Seahorse XF Calibrant solution into each well of the utility plate. Lower the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.[10]

  • Prepare Assay Medium: Warm the supplemented XF assay medium to 37°C.[8]

  • Prepare this compound and Inhibitor Plate:

    • Prepare working solutions of this compound in the assay medium.

    • Reconstitute the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.[4]

    • Load the appropriate volumes of the inhibitors into the designated ports (A, B, C) of the hydrated sensor cartridge.

  • Cell Plate Preparation:

    • Remove the cell culture microplate from the incubator.

    • Wash the cells by removing the culture medium and adding 180 µL/well of pre-warmed assay medium. Repeat twice.

    • Add the final volume of assay medium containing the desired concentrations of this compound (or vehicle control).

    • Incubate the cell plate in a 37°C non-CO₂ incubator for at least 1 hour to allow temperature and pH to equilibrate.[9]

  • Seahorse XF Analyzer Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Once calibration is complete, replace the calibrant plate with the cell culture plate.

    • Initiate the assay protocol. A typical protocol involves:

      • Basal OCR measurement (3-4 cycles).

      • Injection from Port A (Oligomycin) and subsequent OCR measurement (3 cycles).

      • Injection from Port B (FCCP) and subsequent OCR measurement (3 cycles).

      • Injection from Port C (Rotenone/Antimycin A) and subsequent OCR measurement (3 cycles).[8]

Data Analysis:

  • After the run, normalize the OCR data to cell number or protein concentration.

  • The Seahorse software will calculate key parameters of mitochondrial function:

    • Basal Respiration: The initial OCR before inhibitor injection.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.[4]

    • Maximal Respiration: The peak OCR after FCCP injection.[3]

    • Proton Leak: The remaining OCR after Oligomycin injection.[4]

    • Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.[4]

cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay cluster_analysis Data Analysis Seed Seed Cells in XF Microplate Hydrate Hydrate Sensor Cartridge PrepareMedia Prepare Assay Medium & Reagents (this compound, Inhibitors) LoadCartridge Load Inhibitors into Sensor Cartridge Ports PrepareMedia->LoadCartridge WashCells Wash Cells & Add This compound/Vehicle PrepareMedia->WashCells Calibrate Calibrate Analyzer with Sensor Cartridge LoadCartridge->Calibrate Equilibrate Equilibrate Plate (37°C, no CO2) WashCells->Equilibrate RunAssay Run Mito Stress Test Equilibrate->RunAssay Calibrate->RunAssay Normalize Normalize OCR Data (to cell count/protein) RunAssay->Normalize Calculate Calculate Parameters: - Basal Respiration - ATP Production - Maximal Respiration Normalize->Calculate

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

References

Application Notes and Protocols: Assessing Autophagy After VLX600 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VLX600 is a novel, first-in-class small molecule that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[1][2][3] Its mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[3][4][5] This disruption of mitochondrial function results in a "bioenergetic catastrophe" and subsequent tumor cell death, particularly in the metabolically compromised, hypoxic regions of solid tumors that are often resistant to conventional therapies.[1][5]

Recent studies have revealed that this compound induces a caspase-independent, autophagy-dependent type of cell death (ADCD) in cancer cells, such as glioblastoma.[4][6][7] This process is often accompanied by mitophagy, the selective autophagic clearance of damaged mitochondria.[4][6] However, in other contexts, this compound-induced autophagy has been described as a protective response, suggesting its role is highly context-dependent.[8] Therefore, accurately assessing the induction and flux of autophagy is critical for understanding the cellular response to this compound and for the development of effective therapeutic strategies.

These application notes provide a comprehensive set of protocols for researchers to monitor and quantify autophagy in cancer cells following treatment with this compound. The methodologies cover the gold-standard techniques for autophagy assessment, including Western blotting for key protein markers, fluorescence microscopy for visualizing autophagosomes, and transmission electron microscopy for ultrastructural analysis.

Core Concept: Measuring Autophagic Flux

Autophagy is a highly dynamic, multi-step process involving the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and fuse with lysosomes to form autolysosomes, where the contents are degraded.[9][10] A static measurement of autophagosome numbers can be misleading; an accumulation of autophagosomes could signify either a robust induction of autophagy or a blockage in the final degradation step (i.e., fusion with lysosomes).[9][11]

Therefore, it is essential to measure autophagic flux , which reflects the entire process from autophagosome formation to degradation.[11][12] This is typically achieved by comparing the levels of autophagy markers in the presence and absence of lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine.[13][14] These agents block the final degradation step, causing autophagosomes to accumulate. A greater accumulation of markers in the presence of the inhibitor indicates a higher rate of autophagic flux.[11]

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing autophagy in response to this compound treatment.

G cluster_setup Experimental Setup cluster_assays Autophagy Assessment Methods cluster_analysis Data Analysis & Interpretation A 1. Cell Culture (e.g., Glioblastoma, Colon Cancer Cell Lines) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Add Lysosomal Inhibitor (e.g., Bafilomycin A1 / Chloroquine) for the final 2-4 hours B->C D Western Blotting C->D E Fluorescence Microscopy C->E F Transmission Electron Microscopy (TEM) C->F G Quantify LC3-II / LC3-I Ratio & p62 Levels D->G H Count LC3 Puncta per Cell E->H I Identify & Quantify Autophagic Vesicles F->I J Determine Autophagic Flux & Biological Conclusion G->J H->J I->J

Caption: General workflow for assessing this compound-induced autophagy.

This compound Signaling Pathway Leading to Autophagy

This compound's primary mechanisms of action converge on mitochondria, leading to cellular stress that activates the autophagic machinery.

G This compound This compound Iron Intracellular Iron Chelation This compound->Iron OXPHOS Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS MitoStress Mitochondrial Stress & Damage (Mitophagy) Iron->MitoStress EnergyCrisis Bioenergetic Crisis (ATP Depletion) OXPHOS->EnergyCrisis AutophagyMachinery Activation of Autophagy Machinery (e.g., ULK1, Beclin-1, ATGs) MitoStress->AutophagyMachinery Induces EnergyCrisis->AutophagyMachinery Induces Autophagosome Autophagosome Formation (LC3-I to LC3-II Conversion) AutophagyMachinery->Autophagosome ADCD Autophagy-Dependent Cell Death (ADCD) Autophagosome->ADCD

Caption: this compound mechanism of action inducing autophagy.

Protocol 1: Western Blotting for Autophagic Flux

This protocol details the detection of two key autophagy markers: the conversion of LC3-I to LC3-II, which correlates with autophagosome number, and the degradation of p62/SQSTM1, a protein that is selectively targeted for autophagic clearance.[15][16]

A. Materials

  • Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay Kit (e.g., BCA).

  • SDS-PAGE gels (12-15% for good LC3-I/II separation).[17]

  • PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibodies:

    • Rabbit anti-LC3B (recognizes both LC3-I and LC3-II).

    • Mouse anti-p62/SQSTM1.

    • Mouse or Rabbit anti-Actin or Tubulin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

B. Experimental Procedure

  • Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours). For autophagic flux assessment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) to a parallel set of wells for the last 2-4 hours of this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.[17]

  • Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.[17]

    • Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to the loading control (Actin or Tubulin). The LC3-II/LC3-I ratio or total LC3-II levels can be used as an indicator of autophagosome formation.[18]

C. Data Presentation

Treatment GroupThis compound (µM)Bafilomycin A1 (100 nM)Normalized LC3-II / Actin RatioNormalized p62 / Actin Ratio
Control0-1.01.0
Control + Baf A10+2.51.2
This compound5-3.10.6
This compound + Baf A15+8.51.1

Interpretation:

  • Increased LC3-II: this compound treatment increases the LC3-II/Actin ratio, suggesting an increase in autophagosomes.[8]

  • Decreased p62: this compound treatment decreases p62 levels, indicating its degradation via autophagy.[15]

  • Autophagic Flux: The significant accumulation of LC3-II in the "this compound + Baf A1" group compared to the "this compound" only group indicates a high rate of autophagic flux. The restoration of p62 levels in the presence of Bafilomycin A1 confirms that its degradation is autophagy-dependent.

Protocol 2: Fluorescence Microscopy of LC3 Puncta

This method allows for the direct visualization and quantification of autophagosomes, which appear as distinct punctate structures within the cytoplasm when labeled with LC3.[19]

A. Materials

  • Expression plasmid for GFP-LC3 or RFP-LC3.

  • Transfection reagent.

  • Glass-bottom dishes or coverslips.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Mounting medium with DAPI.

B. Experimental Procedure

  • Cell Culture and Transfection: Seed cells on glass coverslips. Transfect with GFP-LC3 plasmid using a suitable transfection reagent. Allow 24 hours for protein expression.

  • Treatment: Treat cells with this compound and/or lysosomal inhibitors as described in Protocol 1.

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging: Mount coverslips onto glass slides using mounting medium containing DAPI to stain nuclei.

  • Microscopy: Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.[19]

  • Analysis: Manually or automatically count the number of GFP-LC3 puncta per cell using software like ImageJ.[19] A cell is often considered positive for autophagy induction if it displays >5-10 distinct puncta.

C. Data Presentation

Treatment GroupThis compound (µM)Bafilomycin A1 (100 nM)Average LC3 Puncta per Cell (Mean ± SD)
Control0-4 ± 2
Control + Baf A10+12 ± 4
This compound5-25 ± 8
This compound + Baf A15+68 ± 15

Interpretation: An increase in the average number of LC3 puncta per cell indicates the accumulation of autophagosomes. A significantly higher number of puncta in the presence of Bafilomycin A1 confirms that this compound stimulates autophagic flux.[20]

Protocol 3: Transmission Electron Microscopy (TEM)

TEM is the definitive method for morphological confirmation of autophagy, providing high-resolution images of autophagic structures.[21][22] It allows for the unequivocal identification of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[10][22]

A. Experimental Procedure (Overview) This protocol is typically performed in collaboration with a specialized EM core facility.

  • Cell Preparation: Culture and treat cells with this compound as previously described.

  • Fixation: Harvest cells and fix immediately with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., sodium cacodylate).[10] This step is critical to preserve ultrastructure.

  • Post-fixation and Staining: Post-fix the samples in osmium tetroxide, followed by staining with uranyl acetate to enhance membrane contrast.[10]

  • Dehydration and Embedding: Dehydrate the samples through an ethanol series and embed them in a resin like EMbed-812.[10]

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[21]

  • Imaging: Place sections on copper grids and examine them with a transmission electron microscope.

  • Analysis: Identify and quantify autophagic structures. Autophagosomes are characterized by a double membrane enclosing cytoplasmic content. Autolysosomes are single-membraned and contain electron-dense, partially degraded material.[10][22]

B. Data Presentation

Treatment GroupAutophagosomes per Cell Section (Mean ± SD)Autolysosomes per Cell Section (Mean ± SD)
Control1.2 ± 0.80.5 ± 0.4
This compound (24h)9.7 ± 3.14.3 ± 1.5

Interpretation: A significant increase in the number of autophagosomes and autolysosomes in this compound-treated cells provides strong morphological evidence of autophagy induction.

References

Application Notes and Protocols: Utilizing VLX600 in Combination with PARP Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical efficacy, particularly in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[1][2] However, the efficacy of PARP inhibitors is limited in HR-proficient tumors.[3][4] A promising strategy to overcome this limitation is to induce a state of "BRCAness" or HR deficiency in these tumors, thereby sensitizing them to PARP inhibitor therapy.

VLX600 is a small molecule iron chelator that has been shown to disrupt HR by inhibiting iron-dependent histone lysine demethylases (KDMs).[3][4][5] This inhibition prevents the recruitment of key HR repair proteins, such as RAD51, to sites of DNA double-strand breaks.[3][4] By inducing an HR-deficient phenotype, this compound can synergistically enhance the cytotoxicity of PARP inhibitors in otherwise resistant, HR-proficient cancer cells.[3][4]

These application notes provide a comprehensive overview of the mechanism of action of this compound in combination with PARP inhibitors, along with detailed protocols for in vitro and in vivo studies to evaluate this therapeutic strategy.

Mechanism of Action: Synergistic Lethality

The combination of this compound and PARP inhibitors induces synthetic lethality in HR-proficient cancer cells through a multi-step process:

  • Induction of HR Deficiency by this compound: this compound, through its iron chelation properties, inhibits the activity of iron-dependent histone lysine demethylases (KDMs).[3][4] KDMs are crucial for chromatin remodeling at sites of DNA damage, a prerequisite for the recruitment of HR repair machinery. By inhibiting KDMs, this compound prevents the localization of essential HR proteins like RAD51 to double-strand breaks (DSBs).[3][4] This effectively phenocopies an HR-deficient state.

  • PARP Inhibition and Accumulation of Unrepaired DNA Damage: PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] PARP inhibitors block this repair process, leading to the accumulation of SSBs.[1][2] When the replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a DSB.

  • Synthetic Lethality: In HR-proficient cells, these DSBs would typically be repaired by the HR pathway. However, in the presence of this compound, the HR pathway is compromised. The inability to repair these DSBs, coupled with the ongoing DNA damage caused by PARP inhibition, leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[3][6]

Below is a diagram illustrating the signaling pathway of this synergistic interaction.

cluster_0 DNA Damage cluster_1 Cellular Response SSB SSB DSB DSB SSB->DSB leads to (during replication) PARP PARP SSB->PARP activates HR_Repair Homologous Recombination Repair DSB->HR_Repair activates Apoptosis Apoptosis DSB->Apoptosis unrepaired leads to PARP->SSB repairs PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits HR_Repair->DSB repairs This compound This compound KDMs Histone Lysine Demethylases This compound->KDMs inhibits RAD51_Recruitment RAD51 Recruitment KDMs->RAD51_Recruitment enables RAD51_Recruitment->HR_Repair is critical for

Caption: Signaling pathway of this compound and PARP inhibitor synergy.

Quantitative Data Summary

The synergistic effect of combining this compound with PARP inhibitors has been quantified in various ovarian cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Combination Index (CI) Values for this compound and Olaparib in Ovarian Cancer Cell Lines [4][7]

Cell LineDrug CombinationFraction Affected (Fa)Combination Index (CI)
OVCAR-8This compound + Olaparib0.5< 1 (Synergistic)
0.75< 1 (Synergistic)
0.9< 1 (Synergistic)
PEO14This compound + Olaparib0.5< 1 (Synergistic)
0.75< 1 (Synergistic)
0.9< 1 (Synergistic)
OV90This compound + Olaparib0.5< 1 (Synergistic)
0.75< 1 (Synergistic)
0.9< 1 (Synergistic)

Table 2: Combination Index (CI) Values for this compound and Veliparib in Ovarian Cancer Cell Lines [6]

Cell LineDrug CombinationFraction Affected (Fa)Combination Index (CI)
OVCAR-8This compound + Veliparib0.5< 1 (Synergistic)
0.75< 1 (Synergistic)
0.9< 1 (Synergistic)
PEO14This compound + Veliparib0.5< 1 (Synergistic)
0.75< 1 (Synergistic)
0.9< 1 (Synergistic)
OV90This compound + Veliparib0.5< 1 (Synergistic)
0.75< 1 (Synergistic)
0.9< 1 (Synergistic)

Experimental Protocols

Herein are detailed protocols for key in vitro and a general in vivo experiment to assess the combination of this compound and PARP inhibitors.

In Vitro Protocols

1. Cell Viability/Clonogenic Assay

This assay determines the long-term survival and proliferative capacity of cells following drug treatment.

  • Materials:

    • Cancer cell lines (e.g., OVCAR-8, PEO14, OV90)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • PARP inhibitor (e.g., Olaparib, Veliparib; stock solution in DMSO)

    • 6-well plates

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Coomassie Brilliant Blue staining solution (0.25% Coomassie Brilliant Blue, 50% methanol, 10% acetic acid)

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Seed cells in 6-well plates at a low density (e.g., 300-600 cells/well) and allow them to adhere for 4-6 hours.

    • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

    • Treat cells with this compound alone, the PARP inhibitor alone, or the combination at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plates for 8-14 days, or until visible colonies form in the control wells.

    • Wash the colonies twice with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with Coomassie Brilliant Blue solution for 30 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group relative to the vehicle control.

    • Determine the Combination Index (CI) using software like CalcuSyn or CompuSyn.

start Start seed_cells Seed cells in 6-well plates start->seed_cells adhere Allow cells to adhere (4-6h) seed_cells->adhere treat Treat with this compound, PARP inhibitor, combination, or vehicle adhere->treat incubate Incubate for 8-14 days treat->incubate wash_pbs Wash colonies with PBS incubate->wash_pbs fix Fix with methanol wash_pbs->fix stain Stain with Coomassie Blue fix->stain wash_water Wash with water and air dry stain->wash_water count Count colonies wash_water->count analyze Calculate surviving fraction and CI count->analyze end End analyze->end

Caption: Workflow for the Clonogenic Assay.

2. Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • PARP inhibitor

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound, the PARP inhibitor, the combination, or vehicle for a specified time (e.g., 48-72 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

3. RAD51 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.

  • Materials:

    • Cancer cell lines

    • 8-well chamber slides

    • This compound

    • DNA damaging agent (e.g., ionizing radiation or a PARP inhibitor)

    • Paraformaldehyde (PFA)

    • Triton X-100

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against RAD51

    • Primary antibody against γH2AX (a marker of DSBs)

    • Fluorescently-labeled secondary antibodies

    • DAPI (for nuclear counterstaining)

    • Fluorescence microscope

  • Protocol:

    • Seed cells on 8-well chamber slides and allow them to adhere overnight.

    • Pre-treat cells with this compound for a specified time (e.g., 2 hours).

    • Induce DNA damage (e.g., expose to 2 Gy of ionizing radiation or treat with a PARP inhibitor) and incubate for a further 6 hours.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibodies against RAD51 and γH2AX overnight at 4°C.

    • Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.

    • Wash with PBS and mount with a mounting medium containing DAPI.

    • Visualize the slides using a fluorescence microscope.

    • Count the number of RAD51 and γH2AX foci per nucleus in at least 100 cells per condition. A reduction in RAD51 foci in the presence of this compound indicates disruption of HR.

In Vivo Protocol

General Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound and PARP inhibitor combination therapy. Specific parameters will need to be optimized for the chosen cell line and mouse strain.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line capable of forming xenografts

    • Matrigel (optional)

    • This compound formulated for in vivo use

    • PARP inhibitor formulated for in vivo use

    • Vehicle control solutions

    • Calipers for tumor measurement

    • Animal balance

  • Protocol:

    • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups:

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: PARP inhibitor alone

      • Group 4: this compound + PARP inhibitor

    • Administer the treatments according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like γH2AX).

    • Analyze the data to compare tumor growth inhibition between the different treatment groups.

start Start inject_cells Inject tumor cells into mice start->inject_cells monitor_growth Monitor tumor growth inject_cells->monitor_growth randomize Randomize mice into treatment groups (Vehicle, this compound, PARPi, Combination) monitor_growth->randomize treat Administer treatments randomize->treat measure Measure tumor volume and body weight treat->measure loop_decision Continue treatment? measure->loop_decision loop_decision->treat Yes end_study End of study loop_decision->end_study No analyze Euthanize, excise tumors, and analyze data end_study->analyze end End analyze->end

Caption: Workflow for an In Vivo Xenograft Study.

Conclusion

The combination of this compound and PARP inhibitors represents a promising therapeutic strategy to expand the utility of PARP inhibitors to HR-proficient cancers. The ability of this compound to induce a synthetic lethal phenotype by disrupting homologous recombination provides a strong rationale for this combination. The protocols outlined in these application notes provide a framework for researchers to investigate and validate the efficacy of this approach in both preclinical in vitro and in vivo models. Careful optimization of experimental conditions and rigorous data analysis will be crucial for advancing this combination therapy towards clinical application.

References

Application Notes and Protocols: Synergistic Antitumor Activity of VLX600 and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic cytotoxic effects of VLX600 and cisplatin in cancer cells, with a focus on ovarian cancer. This compound is a novel small molecule iron chelator that targets the metabolic vulnerabilities of cancer cells, particularly those in hypoxic regions of tumors, by inhibiting mitochondrial oxidative phosphorylation.[1][2] Cisplatin is a cornerstone platinum-based chemotherapeutic agent that induces cell death by forming DNA adducts and triggering the DNA damage response pathway.[3][4][5]

Recent studies have demonstrated that this compound can disrupt homologous recombination (HR) DNA repair, a critical pathway for repairing DNA double-strand breaks induced by agents like cisplatin.[1][2][6][7] This disruption of HR sensitizes cancer cells, particularly those proficient in HR, to the cytotoxic effects of cisplatin, creating a powerful synergistic antitumor strategy.[1][6] These notes provide a framework for researchers to explore and validate this synergistic interaction.

Mechanism of Synergistic Action

The synergistic cytotoxicity of this compound and cisplatin stems from their complementary mechanisms of action targeting two distinct but interconnected cellular processes:

  • Cisplatin-Induced DNA Damage: Cisplatin enters the cell and forms platinum-DNA adducts, primarily intrastrand and interstrand crosslinks.[3] This damage stalls DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.[3][5][8][9] In HR-proficient cells, this damage can be repaired, leading to cell survival and potential drug resistance.[8][9]

  • This compound-Mediated Inhibition of Homologous Recombination: this compound, through its iron chelation properties, inhibits the activity of iron-dependent histone lysine demethylases (KDMs).[2][6][7] This inhibition prevents the recruitment of key HR proteins, such as RAD51, to the sites of DNA double-strand breaks.[1][6] By incapacitating the HR repair machinery, this compound renders cancer cells vulnerable to the DNA damage inflicted by cisplatin.

This dual-pronged attack, where cisplatin creates the damage and this compound prevents its repair, leads to an accumulation of lethal DNA lesions, ultimately driving the cancer cell into apoptosis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of this compound and cisplatin on ovarian cancer cell lines. Note that specific IC50 values can vary between cell lines and experimental conditions.

Table 1: Representative IC50 Values for Single Agent Treatment in Ovarian Cancer Cell Lines

CompoundCell LineApproximate IC50
CisplatinOVCAR-89.56 µM[10]
CisplatinSKOV-35.4 µM[11]
CisplatinA2780~1-5 µM
This compoundOVCAR-8Not readily available

Table 2: Assessment of Synergism using Combination Index (CI)

The synergistic effect of combining this compound and cisplatin can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.

CI ValueInterpretation
< 1Synergism
= 1Additive Effect
> 1Antagonism

In the study by Ekstrom et al. (2021), synergy between this compound (at concentrations of 20-40 nmol/L) and cisplatin was observed in HR-proficient ovarian cancer cells.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-8)

  • Complete cell culture medium

  • This compound and Cisplatin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and cisplatin in complete medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis following treatment with this compound and cisplatin.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound, cisplatin, or the combination at predetermined concentrations for 24-48 hours. Include an untreated control group.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blotting for DNA Repair Proteins

This protocol is for assessing the effect of this compound on the expression and localization of key homologous recombination proteins.

Materials:

  • Cancer cell line of interest

  • This compound and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RAD51, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or cisplatin as required. To assess protein recruitment to DNA damage sites, cells can be exposed to ionizing radiation prior to lysis.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Ovarian Cancer Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and cisplatin combination.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Ovarian cancer cell line (e.g., OVCAR-3, SKOV-3)

  • Matrigel (optional)

  • This compound and Cisplatin formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 ovarian cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Cisplatin alone, this compound + Cisplatin).

  • Administer the treatments according to a predetermined schedule and dosage.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

Synergistic_Mechanism cluster_cisplatin Cisplatin Action cluster_this compound This compound Action cluster_outcome Cellular Outcome Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Cisplatin->DNA_Adducts Replication_Stress Replication Stress & Transcription Blockage DNA_Adducts->Replication_Stress DDR DNA Damage Response (DDR) Activation Replication_Stress->DDR HR_Inhibition Disruption of Homologous Recombination (HR) DDR->HR_Inhibition Repair Blocked Apoptosis Synergistic Apoptosis DDR->Apoptosis Leads to This compound This compound Iron_Chelation Iron Chelation This compound->Iron_Chelation KDM_Inhibition Inhibition of Iron-Dependent Histone Demethylases (KDMs) Iron_Chelation->KDM_Inhibition KDM_Inhibition->HR_Inhibition HR_Inhibition->Apoptosis Sensitizes to

Caption: Synergistic mechanism of this compound and cisplatin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., Ovarian Cancer Lines) Treatment Treat with this compound, Cisplatin, and Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (HR Proteins) Treatment->Western_Blot Xenograft Establish Ovarian Cancer Xenograft Model Viability->Xenograft Inform In Vivo Dosing InVivo_Treatment Treat Mice with Drug Combinations Xenograft->InVivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Toxicity InVivo_Treatment->Tumor_Monitoring ExVivo_Analysis Excise Tumors for Ex Vivo Analysis Tumor_Monitoring->ExVivo_Analysis

Caption: Experimental workflow for evaluating this compound and cisplatin synergy.

Signaling_Pathway Cisplatin Cisplatin DSB DNA Double-Strand Breaks (DSBs) Cisplatin->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Apoptosis Apoptosis DSB->Apoptosis gH2AX γH2AX Foci ATM_ATR->gH2AX MRN MRN Complex ATM_ATR->MRN BRCA1 BRCA1/BRCA2 MRN->BRCA1 RAD51 RAD51 Recruitment BRCA1->RAD51 HR_Repair Homologous Recombination Repair RAD51->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival This compound This compound Inhibition This compound->Inhibition Inhibition->RAD51 Blocks Recruitment

Caption: Disruption of the HR pathway by this compound enhances cisplatin-induced apoptosis.

References

Application Notes and Protocols for Evaluating the In Vitro Antimicrobial Activity of VLX600

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is an anticancer agent that has demonstrated promising antimicrobial properties. Its mechanism of action is attributed to its function as an iron chelator. By sequestering essential iron ions (Fe²⁺ and Fe³⁺), this compound effectively inhibits the growth of a variety of bacterial species. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antimicrobial activity, including its synergistic effects with conventional antibiotics.

Mechanism of Action: Iron Chelation

This compound's antimicrobial effect stems from its ability to bind to and sequester iron, an essential nutrient for bacterial survival and proliferation. Iron is a critical cofactor for numerous enzymatic reactions, including those involved in cellular respiration and DNA replication. By depriving bacteria of iron, this compound disrupts these vital metabolic processes, leading to growth inhibition. This mechanism has been demonstrated to be effective against a broad spectrum of bacteria, including Mycobacterium abscessus, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa[1][2]. The antimicrobial activity of this compound can be reversed by the addition of supplemental iron, confirming its mechanism as an iron chelator[1][2].

VLX600_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell This compound This compound VLX600_Iron_Complex This compound-Iron Complex This compound->VLX600_Iron_Complex Chelation Iron Free Iron (Fe²⁺/Fe³⁺) Iron->VLX600_Iron_Complex Iron_Uptake Iron Uptake Systems Iron->Iron_Uptake VLX600_Iron_Complex->Iron_Uptake Blocks Metabolic_Processes Essential Metabolic Processes (e.g., Respiration, DNA Synthesis) Iron_Uptake->Metabolic_Processes Iron Supply Bacterial_Growth Bacterial Growth Inhibition Metabolic_Processes->Bacterial_Growth Leads to

Caption: Mechanism of this compound as an iron chelator, preventing bacterial iron uptake.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

MicroorganismMIC (µg/mL)
Escherichia coli16[1]
Staphylococcus aureus16[1]
Pseudomonas aeruginosa4[1]
Mycobacterium abscessus4 - 16[1][2]
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against M. abscessus

The Fractional Inhibitory Concentration (FIC) index is used to assess the synergistic, additive, or antagonistic effects of drug combinations. Synergy is defined as an FIC index of ≤ 0.5.

Antibiotic CombinationFIC IndexInterpretation
This compound + Amikacin≤ 0.5Synergy[1]
This compound + Clarithromycin≤ 0.5Synergy[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound in 96-well plate Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Read Results (Visual or OD600) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

  • Aliquot 10-100 µL from each of these clear wells and spread onto separate, appropriately labeled MHA plates.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and another antimicrobial agent.

Materials:

  • This compound stock solution

  • Stock solution of the second antimicrobial agent (e.g., amikacin, clarithromycin)

  • Bacterial strain of interest

  • CAMHB

  • Sterile 96-well microtiter plates

  • Incubator and microplate reader

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10).

    • Prepare serial two-fold dilutions of the second antibiotic vertically (e.g., down rows A-G).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include a row with dilutions of this compound only (to re-determine its MIC) and a column with dilutions of the second antibiotic only.

    • Also include growth and sterility controls.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension prepared as described in the MIC protocol.

    • Incubate under the same conditions (35-37°C for 16-20 hours).

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Checkerboard_Workflow cluster_setup Plate Setup cluster_assay Assay cluster_analysis Analysis Dilute_A Serial Dilutions of this compound (Drug A) (Horizontally) Inoculate Inoculate with Bacterial Suspension Dilute_A->Inoculate Dilute_B Serial Dilutions of Antibiotic (Drug B) (Vertically) Dilute_B->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MICs Determine MICs of Drugs Alone and in Combination Incubate->Read_MICs Calc_FIC Calculate FIC for each Drug Read_MICs->Calc_FIC Calc_FICI Calculate FIC Index (FICI) Calc_FIC->Calc_FICI Interpret Interpret Synergy, Additivity, or Antagonism Calc_FICI->Interpret

Caption: Workflow for the checkerboard synergy assay.

Protocol 4: Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • MHA plates

  • Sterile saline for dilutions

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple flasks of pre-warmed CAMHB.

  • Assay Setup:

    • Add this compound to the flasks to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control flask without any antimicrobial agent.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a <3-log₁₀ reduction.

References

Troubleshooting & Optimization

Technical Support Center: VLX600 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VLX600 in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stable and effective application of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when working with this compound in a cell culture setting, providing clear, actionable solutions.

FAQs

Q1: My this compound, dissolved in DMSO, precipitates upon addition to my cell culture medium. What should I do?

A1: This is a common challenge with hydrophobic compounds like this compound when transitioning from an organic solvent to an aqueous environment. Here are several strategies to mitigate precipitation:

  • Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform a serial dilution. A recommended practice is to first dilute the stock solution in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium. This gradual change in solvent polarity can help maintain solubility.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold medium can cause thermal shock and induce precipitation.

  • Control Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), with an ideal concentration at or below 0.1%.[1] Higher concentrations of DMSO can be toxic to cells and increase the likelihood of your compound precipitating.[1]

  • Consider Sonication: If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.

Q2: I observe a precipitate in my culture plates after incubating with this compound for some time. What could be the cause?

A2: Delayed precipitation can be due to several factors:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, which may affect the solubility of this compound over time.[1] Ensure your medium is properly buffered for the CO2 concentration in your incubator.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes over the incubation period.[2]

  • Compound Degradation: While specific data on this compound degradation in cell culture is limited, it is possible that the compound degrades into less soluble byproducts.

To troubleshoot, you can perform a stability test of this compound in your specific cell culture medium under incubator conditions without cells to observe if precipitation occurs.

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can determine the kinetic solubility of this compound in your medium by following the "Protocol for Determining this compound Solubility in Cell Culture Media" provided in this guide. This will help you identify the highest concentration you can use without precipitation.

Q4: Are there any known issues with this compound stability in specific types of cell culture media (e.g., RPMI-1640 vs. DMEM)?

A4: While the available literature does not provide a direct comparison of this compound stability in different media, the composition of the medium can influence compound stability. RPMI-1640, for instance, has a different buffering system and vitamin composition compared to DMEM. It is recommended to empirically determine the stability and solubility of this compound in the specific medium you are using for your experiments by following the provided protocols.

Q5: Does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?

A5: Serum proteins can sometimes bind to small molecules, which can either increase their solubility or, in some cases, lead to the formation of protein-drug complexes that may precipitate. It is advisable to test the stability of this compound in your cell culture medium both with and without FBS to assess its impact.

Quantitative Data Summary

The following table summarizes the reported half-life and IC50 values for this compound in various contexts.

ParameterValueCell Line / ConditionsReference
Pharmacokinetic Half-Life (t1/2) ~ 4 to 5 hoursIn NMRI mice[1]
IC50 ~ 6 µMQuiescent cells in colon cancer 3-D microtissues[1]
IC50 0.039 to 0.51 µMIn six different human cancer cell lines[3][4]
IC50 (Neuroblastoma Cell Lines) Comparable between MYCN non-amplified (Sk-N-AS, SH-SY5Y) and MYCN-amplified (CHP-212, Sk-N-BE(2), IMR-32)72-hour treatment[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Solvent Selection: Use high-purity, anhydrous DMSO to prepare the initial stock solution. Ensure the DMSO is not old or has absorbed water, which can reduce its solubilizing capacity.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Dissolution: a. Add the appropriate amount of this compound powder to a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration. c. Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals. d. Visually inspect the solution to ensure there is no undissolved material.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Objective: To dilute the this compound stock solution into cell culture media while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (with or without serum)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Recommended): a. In a sterile tube, add the required volume of this compound stock solution to a small volume of the pre-warmed medium (e.g., 1 mL). b. Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.

  • Final Dilution: a. Add the remaining volume of your pre-warmed complete medium to the tube containing the intermediate dilution. b. Invert the tube several times to ensure thorough mixing.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, crystals) before adding it to your cells.

Protocol 3: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time under experimental conditions.

Materials:

  • This compound stock solution

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile multi-well plates (e.g., 96-well) or tubes

  • Incubator (37°C, 5% CO2)

  • Method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of this compound-Containing Media: Prepare your desired final concentration of this compound in your cell culture medium (both with and without serum) following Protocol 2. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: a. Aliquot the prepared media into sterile wells or tubes. b. Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time=0 sample should be collected immediately after preparation.

  • Sample Processing: At each time point, visually inspect for precipitation. If a quantitative analysis is to be performed, process the samples appropriately for your chosen analytical method (e.g., centrifugation to remove any precipitate, followed by analysis of the supernatant).

  • Quantification: Analyze the concentration of this compound remaining in the solution at each time point using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile. A significant decrease in concentration over time indicates instability.

Visualizations

VLX600_Mechanism_of_Action This compound This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Iron Chelates OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits Mitochondria Mitochondria Iron->Mitochondria Required for Mitochondria->OXPHOS Performs ATP ATP Production OXPHOS->ATP Leads to CellDeath Cancer Cell Death OXPHOS->CellDeath Inhibition leads to ATP->CellDeath Depletion leads to

Caption: Mechanism of action of this compound as an iron chelator leading to cancer cell death.

Troubleshooting_VLX600_Precipitation Start This compound Precipitation Observed CheckDMSO Final DMSO Concentration > 0.5%? Start->CheckDMSO CheckDilution Dilution Method Optimal? CheckDMSO->CheckDilution No ReduceDMSO Lower Final DMSO Concentration (<0.1%) CheckDMSO->ReduceDMSO Yes CheckMediumTemp Medium Pre-warmed to 37°C? CheckDilution->CheckMediumTemp Yes ImproveDilution Use Serial/Intermediate Dilution (Protocol 2) CheckDilution->ImproveDilution No CheckStability Perform Stability Assay (Protocol 3) CheckMediumTemp->CheckStability Yes WarmMedium Pre-warm Medium before adding this compound CheckMediumTemp->WarmMedium No DetermineSolubility Determine Max Soluble Concentration CheckStability->DetermineSolubility

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

VLX600_Stability_Assay_Workflow PrepMedia 1. Prepare this compound in Cell Culture Medium Incubate 2. Incubate at 37°C, 5% CO₂ PrepMedia->Incubate Sample 3. Collect Samples at Time Points (0-72h) Incubate->Sample Analyze 4. Quantify this compound (e.g., HPLC, LC-MS) Sample->Analyze Plot 5. Plot Concentration vs. Time Analyze->Plot Result Stability Profile of this compound Plot->Result

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

References

Technical Support Center: Investigating Potential Off-Target Effects of VLX600

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VLX600. This resource is designed to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this investigational anticancer agent. As an iron chelator and inhibitor of mitochondrial oxidative phosphorylation, this compound's mechanism of action can lead to a range of cellular effects, some of which may be independent of its primary intended targets.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target activities of this compound?

A1: this compound is primarily characterized as an iron chelator and an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS)[1][2][3]. Its on-target effects are linked to the disruption of iron metabolism in cancer cells, leading to mitochondrial and nuclear stress, and ultimately, a form of autophagy-dependent cell death[1][2].

However, due to its iron-chelating properties, this compound can exert off-target effects on various iron-dependent cellular processes. A significant off-target activity is the inhibition of iron-dependent histone lysine demethylases (KDMs), which can disrupt homologous recombination (HR) DNA repair[3][4]. This can sensitize cancer cells to PARP inhibitors and platinum-based therapies[3][4]. Additionally, this compound has been observed to decrease the expression of MYCN/LMO1 in neuroblastoma cells[5][6].

Q2: I'm observing a cellular phenotype that doesn't seem to be directly related to mitochondrial dysfunction or iron metabolism. Could this be an off-target effect?

A2: It is possible. Unexplained phenotypes should be investigated to rule out off-target effects. A recommended first step is to perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the reported IC50 for on-target effects (e.g., inhibition of cell proliferation in metabolically stressed conditions), it may indicate an off-target interaction.

Another crucial experiment is a "metal rescue." Since this compound's activity is linked to iron chelation, supplementing the cell culture medium with iron (e.g., ferric chloride or ferrous sulfate) should reverse the on-target effects. If the unexpected phenotype persists despite iron supplementation, it is likely an off-target effect independent of iron chelation.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating between on- and off-target effects is critical for accurate data interpretation. Here are several strategies:

  • Use a Structurally Unrelated Iron Chelator: Employ another iron chelator with a different chemical scaffold. If this compound recapitulates the observed phenotype, it is more likely to be a consequence of iron chelation (on-target). If not, the effect is likely specific to this compound's chemical structure (off-target).

  • Target Overexpression or Knockdown: If a specific off-target is suspected (e.g., a particular KDM), overexpressing that target might rescue the phenotype. Conversely, using siRNA to knock down the primary target should mimic the effects of this compound if the phenotype is on-target.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended or suspected off-targets in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments. Experimental variability; Off-target effects at higher concentrations.1. Strictly control for cell passage number, confluency, and reagent quality. 2. Perform a detailed dose-response curve to identify the optimal concentration range for on-target effects. 3. Include a positive control (e.g., another known iron chelator) and a negative control (vehicle).
Unexpected cell toxicity at low concentrations. Potent off-target liability.1. Perform a "metal rescue" experiment by adding exogenous iron to see if toxicity is alleviated. 2. Test this compound in a cell line that does not express the primary target (if known and feasible). Persistent toxicity suggests off-target effects. 3. Consider a kinome scan or other broad profiling assays to identify potential off-target kinases or other proteins.
Observed phenotype is not reversed by iron supplementation. Iron-independent off-target effect.1. Use a structurally unrelated inhibitor of the same primary target (if available). 2. Employ techniques like CETSA or chemical proteomics to identify the unintended binding partner(s) of this compound.

Quantitative Data on Off-Target Effects

While comprehensive quantitative data for this compound's off-target interactions is limited in publicly available literature, some key data points have been reported.

Off-Target Assay Type Reported Value Reference
KDM4A (JMJD2A)In vitro succinate detection luminescent assayIC50: ~3.7 µM[2][4]

Experimental Protocols

In Vitro Histone Demethylase (KDM) Activity Assay

This protocol is adapted from established methods for measuring the activity of Fe(II) and α-ketoglutarate-dependent dioxygenases like the KDM4 family.

Materials:

  • Recombinant KDM enzyme (e.g., KDM4A)

  • Methylated histone peptide substrate (e.g., H3K9me3 peptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Cofactors: α-ketoglutarate, FeSO₄, Ascorbic acid

  • This compound and other test compounds

  • Detection reagents (e.g., succinate detection kit or antibody-based detection for the demethylated product)

  • 384-well assay plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, FeSO₄, and ascorbic acid.

  • Add the recombinant KDM enzyme to the reaction mixture.

  • Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the demethylase reaction by adding the methylated histone peptide substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence-based succinate detection or an antibody that specifically recognizes the demethylated peptide).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the binding of this compound to a target protein in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound or vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • A positive thermal shift (i.e., more soluble protein at higher temperatures in the this compound-treated samples compared to the control) indicates target engagement.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Off-Target Effects

VLX600_Mechanism cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects This compound This compound IronChelation Iron Chelation This compound->IronChelation OXPHOS_Inhibition OXPHOS Inhibition This compound->OXPHOS_Inhibition MYCN_Downregulation MYCN/LMO1 Downregulation This compound->MYCN_Downregulation Mitochondrial_Stress Mitochondrial Stress IronChelation->Mitochondrial_Stress KDM_Inhibition KDM Inhibition IronChelation->KDM_Inhibition OXPHOS_Inhibition->Mitochondrial_Stress Autophagy Autophagy-Dependent Cell Death Mitochondrial_Stress->Autophagy HR_Disruption HR Disruption KDM_Inhibition->HR_Disruption

Caption: Overview of this compound's on-target and potential off-target pathways.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Phenotype Unexpected Phenotype Observed with this compound DoseResponse Dose-Response Curve Phenotype->DoseResponse MetalRescue Metal Rescue Experiment (Iron Supplementation) DoseResponse->MetalRescue StructurallyUnrelated Test Structurally Unrelated Iron Chelator MetalRescue->StructurallyUnrelated OffTarget Likely Off-Target Effect MetalRescue->OffTarget Phenotype Not Rescued OnTarget Likely On-Target Effect (Iron Chelation-Dependent) StructurallyUnrelated->OnTarget Phenotype Replicated StructurallyUnrelated->OffTarget Phenotype Not Replicated TargetID Target Identification (e.g., CETSA, Proteomics) OffTarget->TargetID Validation Target Validation (Overexpression/Knockdown) TargetID->Validation ConfirmedOffTarget Confirmed Off-Target Validation->ConfirmedOffTarget

References

Troubleshooting VLX600 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600. The information is designed to address common issues encountered during experiments, with a focus on preventing and resolving precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as an iron chelator.[1] By binding to iron, it disrupts intracellular iron metabolism, which in turn inhibits mitochondrial oxidative phosphorylation (OXPHOS).[2][3] This leads to a reduction in cellular ATP levels and can induce a shift towards glycolysis.[4] this compound has been shown to have selective cytotoxic activity against cancer cells, particularly those in metabolically stressed environments.[4] Additionally, it has been found to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs).[1]

Q2: What are the known solubilities of this compound?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The known solubility in common organic solvents is summarized in the table below. It is important to note that this compound is unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[4]

SolventSolubility
DMSO25 mg/mL[4][5]
Dimethyl formamide20 mg/mL
Ethanol≤1 mg/mL

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is crucial to use anhydrous, sterile DMSO to avoid introducing water, which can promote precipitation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and should not exceed 0.5%.[6] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.[6]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Precipitation of this compound in aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS), can lead to inaccurate experimental results. The following guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: I observed a precipitate immediately after adding my this compound stock solution to the aqueous medium.

This is a common issue known as "solvent shock," which occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the hydrophobic compound to crash out of solution.[4]

A Immediate Precipitation Observed B Cause: Solvent Shock A->B C Solution: Optimize Dilution Method B->C D Step 1: Prepare an intermediate dilution in serum-free media or PBS. C->D E Step 2: Add the intermediate dilution dropwise to the final volume of pre-warmed complete media while gently vortexing. D->E F Step 3: Visually inspect for precipitation before adding to cells. E->F

Caption: Workflow to address immediate precipitation of this compound.

Problem: My this compound solution appeared clear initially but became cloudy or formed a precipitate over time in the incubator.

This delayed precipitation can be caused by several factors related to the stability of this compound in the culture conditions or its concentration being near its solubility limit.

cluster_causes Potential Causes cluster_solutions Solution Strategies A Delayed Precipitation Observed B Potential Causes A->B C Solution Strategies D High Final Concentration E Temperature Fluctuations F Media Evaporation G pH Instability H Reduce Final Concentration I Ensure Proper Incubation Conditions J Prepare Fresh Solutions for Each Experiment K Verify Media pH D->H E->I F->I G->K H->J

Caption: Troubleshooting delayed precipitation of this compound.

Summary of Factors Contributing to this compound Precipitation and Solutions
FactorIssueRecommended Solution
Solvent Shock Rapid dilution of concentrated DMSO stock into aqueous media causes the compound to precipitate.Prepare an intermediate dilution of the this compound stock in a small volume of serum-free media or PBS before adding it to the final volume of complete, pre-warmed media. Add the intermediate dilution dropwise while gently mixing.[4]
High Final Concentration The desired concentration of this compound exceeds its solubility limit in the specific cell culture medium.Perform a dose-response experiment to determine the highest soluble concentration that still produces the desired biological effect. Consider that the effective concentration might be lower than the precipitation threshold.[2]
Temperature Adding cold stock solution to warm media can cause a temperature shock, leading to precipitation.Warm the cell culture medium to 37°C before adding the this compound solution. Allow the prepared media containing this compound to equilibrate to 37°C before adding it to the cells.[2]
pH The pH of the cell culture medium can affect the solubility of this compound.Ensure the cell culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the incubator's CO₂ level is correctly calibrated to maintain a stable pH (typically 7.2-7.4).[2]
Solution Stability This compound is unstable in solution and can degrade or precipitate over time.Always prepare this compound solutions fresh for each experiment. Avoid storing diluted this compound solutions, even at 4°C.[4]
DMSO Concentration High final concentrations of DMSO can be toxic to cells and may also influence the solubility of this compound.Keep the final DMSO concentration in the cell culture medium at or below 0.1% to minimize toxicity and potential solubility issues.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 317.35 g/mol )[5]

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, weigh out 3.17 mg of this compound.

    • In a sterile microcentrifuge tube, add the calculated volume of anhydrous, sterile DMSO to the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Serum-free cell culture medium or PBS (for intermediate dilution)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare an intermediate dilution: In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of serum-free medium or PBS. For example, to prepare a 10 µM final concentration, you can make a 1:100 intermediate dilution (e.g., 10 µL of 10 mM stock into 990 µL of serum-free medium to get a 100 µM intermediate solution). Gently pipette up and down to mix.

    • Prepare the final working solution: Add the intermediate dilution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For the example above, you would add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium to get a final concentration of 10 µM.

    • Crucially, add the intermediate dilution dropwise to the complete medium while gently swirling or vortexing the tube to ensure rapid and even dispersion and prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathways

This compound and the Homologous Recombination Pathway

This compound, as an iron chelator, inhibits the activity of iron-dependent histone lysine demethylases (KDMs). This inhibition disrupts the recruitment of key DNA repair proteins, such as RAD51, to the sites of double-strand breaks, thereby impairing the homologous recombination (HR) DNA repair pathway.[1]

DSB DNA Double-Strand Break KDM Histone Lysine Demethylases (KDMs) DSB->KDM activates Recruitment Recruitment of HR Repair Proteins (e.g., RAD51) KDM->Recruitment This compound This compound This compound->KDM inhibits Iron Iron (Fe2+) This compound->Iron chelates Iron->KDM is a cofactor for HR Homologous Recombination Repair Recruitment->HR

Caption: this compound inhibits homologous recombination repair.

This compound and the mTOR Signaling Pathway

This compound has been shown to inhibit the phosphorylation of 4E-BP1 and p70S6K, which are two downstream targets of the mTOR signaling pathway.[4][5] This suggests that this compound can modulate mTOR signaling, which is a central regulator of cell growth, proliferation, and metabolism.

mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Phosphorylation_p70S6K Phosphorylation of p70S6K Phosphorylation_4EBP1 Phosphorylation of 4E-BP1 This compound This compound This compound->p70S6K inhibits phosphorylation This compound->_4EBP1 inhibits phosphorylation Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: this compound modulates the mTOR signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for managing the cytotoxic effects of VLX600 on normal, non-cancerous cells during pre-clinical research. This compound, a novel iron chelator, demonstrates potent anti-cancer activity by inhibiting mitochondrial respiration and inducing a bioenergetic crisis in tumor cells.[1][2][3][4] However, understanding and mitigating its impact on normal cells is critical for its therapeutic development. This resource offers a structured question-and-answer format to address common challenges, detailed experimental protocols, and visual aids to clarify complex biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is an iron chelator that disrupts intracellular iron metabolism. This leads to the inhibition of mitochondrial respiration and oxidative phosphorylation (OXPHOS), ultimately causing a severe depletion of cellular ATP and inducing a bioenergetic catastrophe and cell death.[2][4] This effect is particularly pronounced in the nutrient-deprived and hypoxic microenvironments often found in solid tumors.[3]

Q2: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?

A2: While this compound is designed to selectively target cancer cells, it can also exhibit cytotoxicity in normal cells. However, research suggests a degree of selectivity. For instance, the IC50 value for this compound in the non-tumoral human lung fibroblast cell line MRC-5 has been reported to be 0.60 ± 0.01 μM.[5] In contrast, IC50 values in various human cancer cell lines can be significantly lower, ranging from 0.039 to 0.51 μM, indicating a higher sensitivity of these cancer cells.[5] For example, neuroblastoma cells have shown a particular vulnerability to this compound, with IC50 values around 200–400 nM, which is substantially lower than that observed in human colon tumor cells (IC50 ~ 6.5 µM).[1]

Q3: Are there observable signs of cytotoxicity in normal cells treated with this compound?

A3: Yes, common indicators of cytotoxicity can be observed in normal cells upon exposure to this compound. These can be quantified using various in vitro assays that measure changes in cell membrane integrity, metabolic activity, and intracellular ATP levels. Visual confirmation through microscopy may reveal changes in cell morphology, detachment from the culture surface, and a reduction in cell density.

Troubleshooting Guide

Issue 1: Excessive cytotoxicity observed in normal cell control cultures.

  • Possible Cause 1: High concentration of this compound. The cytotoxic effects of this compound are dose-dependent. Concentrations that are effective against sensitive cancer cell lines may be overly toxic to normal cells.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces cytotoxicity in the target cancer cells while minimizing the effect on normal cells.

  • Possible Cause 2: Nutrient-depleted culture conditions. The cytotoxicity of this compound can be exacerbated in environments with limited glucose.[6]

    • Solution: Ensure that the cell culture medium is adequately supplemented with glucose and other essential nutrients to support normal cell metabolism. This may help to partially mitigate the bioenergetic crisis induced by this compound.

  • Possible Cause 3: Increased oxidative stress. As an iron chelator that disrupts mitochondrial function, this compound may lead to an increase in reactive oxygen species (ROS), contributing to cytotoxicity.

    • Solution: Consider the co-administration of an antioxidant. Studies have shown that combining iron chelators with antioxidants like N-acetylcysteine (NAC) can provide protective effects against iron-overload induced toxicity.[7][8][9]

Issue 2: Difficulty in quantifying the extent of this compound-induced cytotoxicity.

  • Possible Cause: Use of a single cytotoxicity assay. Different assays measure distinct cellular parameters (e.g., metabolic activity vs. membrane integrity). Relying on a single method may not provide a complete picture of cellular health.

    • Solution: Employ a multi-assay approach to obtain a comprehensive assessment of cytotoxicity. For example, combine a metabolic assay like the MTT assay with an assay that measures membrane integrity, such as the LDH release assay. Further confirmation can be achieved by measuring intracellular ATP levels.

Data Presentation

Table 1: Comparative in Vitro Cytotoxicity of this compound

Cell Line TypeCell LineIC50 (μM)
Normal Human Lung FibroblastMRC-50.60 ± 0.01[5]
Human Lung CarcinomaA5490.51 ± 0.03[5]
Human Ovarian TeratocarcinomaCH1/PA-10.16 ± 0.01[5]
Human Colon AdenocarcinomaSW4800.039 ± 0.005[5]
Human Colon AdenocarcinomaColo2050.11 ± 0.01[5]
Human Colon AdenocarcinomaColo3200.12 ± 0.01[5]
Human Breast AdenocarcinomaMCF-70.43 ± 0.03[5]

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and appropriate controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[10]

  • Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit (or individual reagents: Tris buffer, lithium lactate, NAD+, INT, PMS)

  • Cell culture supernatant

  • 96-well plates

Protocol:

  • Seed cells and treat with this compound as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for a specified time (e.g., 5-30 minutes), protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

ATP Assay for Cell Viability

This assay measures the level of intracellular ATP, a direct indicator of metabolically active, viable cells.

Materials:

  • Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates suitable for luminescence measurements

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of the cell culture medium in each well.[10]

  • Mix the contents on a plate shaker for about 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure the luminescence using a luminometer.

Signaling Pathways and Experimental Workflows

VLX600_Mechanism_of_Action cluster_VLX600_effect Effect of this compound This compound This compound Iron Intracellular Iron This compound->Iron Chelates Mitochondria Mitochondria Iron->Mitochondria Essential for function OXPHOS Oxidative Phosphorylation (OXPHOS) Iron->OXPHOS Inhibition of Iron-dependent enzymes Mitochondria->OXPHOS Site of ATP ATP Production OXPHOS->ATP Generates OXPHOS->ATP Decreased Energy_Crisis Bioenergetic Crisis ATP->Energy_Crisis Depletion leads to Cell_Death Cell Death Energy_Crisis->Cell_Death Induces

Caption: Mechanism of this compound-induced cytotoxicity.

Caption: Troubleshooting workflow for managing this compound cytotoxicity.

HIF1a_mTOR_Pathway cluster_this compound This compound Intervention cluster_Mitochondria Mitochondrial Respiration cluster_HIF1a HIF-1α Pathway cluster_mTOR mTOR Pathway This compound This compound Mito_Resp Mitochondrial Respiration This compound->Mito_Resp Inhibits HIF1a HIF-1α Stabilization Mito_Resp->HIF1a Inhibition leads to mTOR mTOR Signaling Mito_Resp->mTOR Inhibition can lead to reduced activity Glycolysis Shift to Glycolysis HIF1a->Glycolysis Promotes Protein_Synth Protein Synthesis & Cell Growth mTOR->Protein_Synth Promotes

Caption: this compound's impact on HIF-1α and mTOR signaling.

References

Optimizing VLX600 Dosage to Minimize In Vivo Side Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing VLX600 dosage and minimizing side effects during in vivo experiments. The information is presented in a question-and-answer format to directly address potential challenges.

I. Troubleshooting Guides

This section offers guidance on how to identify and mitigate common side effects observed during in vivo studies with this compound.

1. Issue: Observed Animal Lethargy, Weight Loss, or Reduced Food Intake

  • Question: My animal subjects are showing signs of general malaise, such as lethargy, significant weight loss, and decreased appetite after this compound administration. What could be the cause and how can I address it?

  • Answer: These are common signs of systemic toxicity. This compound's mechanism of action, which involves the inhibition of mitochondrial respiration, can affect highly metabolic tissues and lead to these generalized side effects.

    • Troubleshooting Steps:

      • Dosage Reduction: This is the most critical first step. Reduce the administered dose of this compound by 25-50% in a pilot group of animals to determine a better-tolerated dose.

      • Dosing Schedule Modification: If using a daily dosing regimen, consider switching to an intermittent schedule (e.g., every other day or twice weekly) to allow for animal recovery between doses.

      • Supportive Care: Ensure easy access to palatable, high-calorie food and hydration. Subcutaneous fluid administration may be necessary for animals showing signs of dehydration.

      • Monitor Key Parameters: Closely monitor body weight, food and water intake, and clinical signs daily. Blood glucose levels should also be monitored as impaired mitochondrial function can affect glucose metabolism.

2. Issue: Signs of Hematological Toxicity (Anemia)

  • Question: I have observed signs of anemia (e.g., pale paws and ears, fatigue) in my experimental animals. Is this a known side effect of this compound?

  • Answer: Yes, anemia has been reported as a side effect in clinical trials of this compound.[1] As an iron chelator, this compound can interfere with iron metabolism, which is essential for red blood cell production.

    • Troubleshooting Steps:

      • Hematological Analysis: Perform complete blood counts (CBCs) to quantify the degree of anemia (hemoglobin, hematocrit, red blood cell count).

      • Iron Supplementation: While seemingly counterintuitive to the drug's mechanism, carefully controlled iron supplementation could be explored to mitigate anemia. This should be done with extreme caution as it may interfere with the anti-tumor efficacy of this compound. A pilot study to evaluate the impact of iron supplementation on both toxicity and efficacy is recommended.

      • Dose Adjustment: As with general toxicity, a reduction in the this compound dose or a less frequent dosing schedule should be considered.

3. Issue: Suspected Thromboembolic Events

  • Question: One of my animals died unexpectedly, and necropsy suggests a potential thromboembolic event. Is this a concern with this compound?

  • Answer: A grade 3 pulmonary embolism was observed in a human phase I clinical trial at a 40 mg dose level.[1] While the direct causative link in preclinical models is not well-established in the available literature, it is a potential serious adverse event to be aware of.

    • Troubleshooting Steps:

      • Careful Observation: Monitor animals for any signs of respiratory distress, which could indicate a pulmonary embolism.

      • Coagulation Profile: If this is a recurring issue, consider performing coagulation panels (e.g., prothrombin time, activated partial thromboplastin time) on a subset of animals to assess for any prothrombotic state induced by this compound.

      • Dose-Level Caution: Exercise caution when escalating doses, particularly when approaching clinically relevant dose levels. The "3+3" dose escalation design used in clinical trials is a good model to adapt for preclinical studies to carefully assess for dose-limiting toxicities.[2]

II. Frequently Asked Questions (FAQs)

1. Dosing and Administration

  • Question: What is a good starting dose for this compound in a mouse xenograft model?

  • Answer: While specific preclinical dose-response toxicity data is limited in publicly available literature, a study has shown anti-tumor activity in mice at a dose of approximately 16 mg/kg administered intravenously. It is recommended to start with a lower dose (e.g., 5-10 mg/kg) and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Question: What is the recommended route of administration for this compound in vivo?

  • Answer: In the phase I clinical trial, this compound was administered intravenously.[1][2][3] For preclinical studies, intravenous administration is the most clinically relevant route.

2. Mechanism of Action and Side Effects

  • Question: How does the mechanism of action of this compound relate to its side effects?

  • Answer: this compound is an iron chelator that inhibits mitochondrial respiration.[1] This disruption of cellular energy metabolism is not entirely specific to cancer cells and can affect normal cells, particularly those with high energy demands, leading to the observed side effects like fatigue and gastrointestinal issues.

  • Question: Are there any known drug interactions with this compound?

  • Answer: The provided search results do not contain specific information on drug-drug interactions with this compound. When designing combination therapy studies, it is crucial to consider the potential for overlapping toxicities with other agents, especially those that also affect mitochondrial function or hematological parameters.

III. Data Presentation

Table 1: Summary of this compound Dosage and Side Effects in a Phase I Clinical Trial

Dose Cohort (mg)Administration ScheduleMost Frequent Drug-Related Adverse EventsSerious Adverse Events
10, 20, 40, 80, 160, 210Intravenous infusion on Days 1, 8, and 15 of a 28-day cycleFatigue, Nausea, Constipation, Vomiting, Increased Alkaline Phosphatase, Anemia, Decreased AppetiteGrade 3 Pulmonary Embolism (at 40 mg dose level)

Data sourced from NCT02222363 Clinical Trial.[1][2]

IV. Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study for this compound in Mice

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6) for the study. Use both male and female mice, with at least 3-5 animals per dose group.

  • Dose Escalation: Based on available data, start with a conservative intravenous dose (e.g., 5 mg/kg). Subsequent dose levels can be escalated (e.g., 10, 20, 40 mg/kg) following a "3+3" design.

  • Administration: Administer this compound intravenously via the tail vein. The dosing schedule can mimic the clinical trial (e.g., Days 1, 8, and 15).

  • Monitoring:

    • Clinical Signs: Observe animals daily for any signs of toxicity, including changes in appearance, behavior, and activity levels.

    • Body Weight: Record body weight at least three times a week. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Food and Water Intake: Monitor daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss, severe clinical signs, or death).

  • Pathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.

V. Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways affected by this compound and a suggested experimental workflow for dosage optimization.

VLX600_Mechanism_of_Action This compound This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Iron Mitochondria Mitochondrion ETC Electron Transport Chain (Complexes I-IV) ATP ATP Production ↓ ETC->ATP CellDeath Tumor Cell Death ATP->CellDeath

Caption: this compound's mechanism of action.

mTOR_AMPK_Signaling This compound This compound Mito_Dysfunction Mitochondrial Dysfunction (↓ ATP/AMP ratio ↑) This compound->Mito_Dysfunction AMPK AMPK (Activation) Mito_Dysfunction->AMPK mTORC1 mTORC1 (Inhibition) AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis ↓ mTORC1->Protein_Synthesis Cell_Growth Cell Growth ↓ mTORC1->Cell_Growth

Caption: this compound's effect on mTOR and AMPK signaling.

Dosage_Optimization_Workflow Start Start: Define Experimental Goals MTD_Study Conduct MTD Study (See Protocol 1) Start->MTD_Study Assess_Toxicity Assess Toxicity: - Clinical Signs - Body Weight - Hematology MTD_Study->Assess_Toxicity Toxicity_Acceptable Is Toxicity Acceptable? Assess_Toxicity->Toxicity_Acceptable Efficacy_Study Proceed to Efficacy Study (at or below MTD) Toxicity_Acceptable->Efficacy_Study Yes Optimize_Dose Optimize Dose/Schedule: - Reduce Dose - Change Schedule Toxicity_Acceptable->Optimize_Dose No End End: Optimized Dosing Regimen Efficacy_Study->End Optimize_Dose->MTD_Study

Caption: Experimental workflow for dosage optimization.

References

Common experimental artifacts with VLX600

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-cancer agent, VLX600.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule that exhibits a dual mechanism of action. Primarily, it functions as an iron chelator, disrupting intracellular iron metabolism.[1][2] This leads to the inhibition of mitochondrial respiration, ultimately causing a bioenergetic catastrophe and cell death in cancer cells.[2]

Q2: How does this compound specifically target cancer cells?

This compound is particularly effective against quiescent cells found in the metabolically compromised microenvironments of solid tumors.[2] These cells are often resistant to standard chemotherapies that target rapidly dividing cells. By inhibiting mitochondrial oxidative phosphorylation (OXPHOS), this compound exploits the metabolic vulnerability of these cancer cells.

Q3: What is the solubility and stability of this compound in cell culture media?

This compound has been noted for its high lipophilicity, which may affect its solubility in aqueous solutions.[3] It is crucial to ensure complete solubilization, often in DMSO, before adding it to cell culture media. For long-term experiments, the stability of this compound in media should be considered, as degradation could affect experimental outcomes. Regular media changes with freshly prepared this compound are recommended for prolonged studies.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, Resazurin, ATP-based)

Q: My cell viability results with this compound are inconsistent or do not correlate with other cell death markers.

Potential Cause 1: Interference with Metabolic Assays. this compound directly inhibits mitochondrial function, which is the basis of MTT and resazurin assays. This can lead to an underestimation of cell viability that is not directly correlated with cell death.[4][5][6]

  • Solution: Use a non-metabolic readout for cell viability, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures a more direct indicator of cell health.[7] Alternatively, use a method that directly counts viable cells, like the trypan blue exclusion assay, or a fluorescence-based live/dead staining protocol.[6][7]

Potential Cause 2: Incomplete Solubilization of Formazan Crystals. In MTT assays, incomplete solubilization of the formazan product can lead to inaccurate absorbance readings.[8]

  • Solution: Ensure complete lysis and solubilization by using an appropriate solvent and allowing sufficient incubation time with gentle mixing.[8]

Potential Cause 3: Chemical Interference. The chemical structure of this compound or its metabolites might directly interact with the assay reagents.

  • Solution: Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions that could alter the readout.

Seahorse XF Metabolic Flux Analysis

Q: I am observing unexpected changes in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR) after this compound treatment.

Potential Cause 1: Misinterpretation of the Metabolic Switch. this compound inhibits mitochondrial respiration (OCR) and induces a compensatory shift to glycolysis (ECAR). This is an expected outcome and not necessarily an artifact.

  • Solution: Carefully interpret the data in the context of this compound's known mechanism. The decrease in OCR and increase in ECAR are indicative of its on-target effect. Use mitochondrial and glycolysis stress test kits to further dissect the metabolic phenotype.[9][10]

Potential Cause 2: Low OCR and Poor Response to Mitochondrial Stress Test Drugs. Pre-treatment with this compound may already significantly inhibit mitochondrial function, leading to a blunted response to subsequent injections of oligomycin, FCCP, or rotenone/antimycin A.

  • Solution: Optimize the concentration of this compound and the treatment duration. A shorter incubation time or lower concentration might be sufficient to observe the inhibitory effect without completely ablating mitochondrial function, allowing for a better dynamic range in the stress test.[9]

Western Blotting

Q: I am having trouble detecting changes in protein expression (e.g., HIF-1α) after this compound treatment.

Potential Cause 1: Suboptimal Lysis Buffer or Protein Extraction. HIF-1α is a nuclear protein and may require specific lysis buffers for efficient extraction.[11]

  • Solution: Use a lysis buffer that includes nuclear extraction components and mechanical disruption methods like sonication to ensure complete cell lysis and release of nuclear proteins.[12]

Potential Cause 2: Protein Degradation. HIF-1α is a highly labile protein and can be rapidly degraded by proteasomes.

  • Solution: Include protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the extraction process.[12]

Potential Cause 3: Insufficient Blocking or Antibody Concentration. High background or weak signal can obscure the detection of the target protein.[13][14][15]

  • Solution: Optimize blocking conditions (e.g., type of blocking agent, incubation time) and perform a titration of the primary antibody to find the optimal concentration.[13][14]

Quantitative Data Summary

Cell Line Assay Type IC50 (µM) Reference
HCT116Cytotoxicity~6[16]
PA-1Cytotoxicity0.039[1]
A2780Cytotoxicity0.057[1]
A549Cytotoxicity0.17[1]
HeLaCytotoxicity0.22[1]
T47DCytotoxicity0.25[1]
MCF-7Cytotoxicity0.51[1]

Experimental Protocols

Cell Viability (ATP-Based Assay)
  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[7][17]

Seahorse XF Cell Mito Stress Test
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[18][19]

  • Assay Preparation:

    • One hour before the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 37°C incubator.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) and this compound at the desired final concentrations.

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Follow the instrument's prompts to start the assay, which will measure baseline OCR and ECAR before sequentially injecting this compound and the mitochondrial stress test compounds.[9][10]

  • Data Analysis: Analyze the resulting OCR and ECAR profiles to determine parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20]

Western Blot for HIF-1α
  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[21]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Visualizations

VLX600_Pathway This compound This compound Iron Intracellular Iron This compound->Iron Chelates OXPHOS Oxidative Phosphorylation (OCR ↓) This compound->OXPHOS Inhibits Mito Mitochondria Iron->Mito Required for ETC Mito->OXPHOS Performs ATP ATP Production ↓ OXPHOS->ATP HIF HIF-1α Stabilization ↑ OXPHOS->HIF Inhibition leads to CellDeath Cancer Cell Death ATP->CellDeath Leads to (in energy-stressed cells) Glycolysis Glycolysis (ECAR ↑) HIF->Glycolysis Upregulates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_seahorse Seahorse XF Assay cluster_wb Western Blot v_start Seed Cells v_treat Treat with this compound v_start->v_treat v_atp ATP-based Assay (e.g., CellTiter-Glo) v_treat->v_atp v_end Measure Luminescence v_atp->v_end s_start Seed Cells s_prepare Prepare Assay Medium & Hydrate Cartridge s_start->s_prepare s_run Run Mito Stress Test with this compound Injection s_prepare->s_run s_analyze Analyze OCR & ECAR s_run->s_analyze w_start Treat Cells w_lyse Lyse & Quantify Protein w_start->w_lyse w_run SDS-PAGE & Transfer w_lyse->w_run w_probe Immunoblot for HIF-1α w_run->w_probe w_detect Detect Protein w_probe->w_detect

Caption: Key experimental workflows.

References

Technical Support Center: Interpreting Unexpected Results in VLX600 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VLX600 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding unexpected results in experiments involving the iron chelator and mitochondrial respiration inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that you may encounter during your this compound experiments.

1. Cell Viability Assays

  • Question: My cell viability results with this compound are inconsistent. What could be the cause?

    Answer: Inconsistent cell viability can be attributed to several factors. Cell density at the time of treatment can significantly impact the efficacy of this compound. Higher cell densities may exhibit increased resistance. Additionally, the metabolic state of your cells is crucial. Since this compound targets mitochondrial respiration, the availability of glucose in your culture medium can alter the cellular response. Cells in low glucose conditions are often more sensitive to this compound-induced apoptosis.[1] Ensure you maintain consistent cell seeding densities and glucose concentrations in your media across experiments.

  • Question: I observe lower-than-expected cytotoxicity with this compound in my cancer cell line. Why is this happening?

    Answer: Several factors could lead to reduced cytotoxicity. Firstly, some cancer cells exhibit a protective autophagic response to this compound treatment, which can mitigate cell death.[2] Consider co-treatment with an autophagy inhibitor, such as chloroquine, to see if this enhances this compound's cytotoxic effect. Secondly, the cell line's intrinsic metabolic phenotype plays a role. Cells that are less reliant on oxidative phosphorylation (OXPHOS) may be inherently more resistant to this compound. Lastly, ensure the this compound compound is properly stored and handled to maintain its activity.

  • Question: Can the type of viability assay affect the results with this compound?

    Answer: Yes, the choice of viability assay is important. Assays based on metabolic activity (e.g., MTT, MTS) can sometimes yield misleading results with compounds that affect mitochondrial function. An ATP-based assay is often a more direct measure of cell viability in the context of a mitochondrial inhibitor like this compound.[3] It is always good practice to confirm viability results with a secondary, mechanistically different assay, such as a dye exclusion assay (e.g., Trypan Blue) or a real-time cytotoxicity assay.

ParameterRecommendationRationale
Cell Seeding Density Maintain consistent seeding density across all experiments.High cell density can lead to increased resistance to this compound.[4][5]
Glucose Concentration Use a consistent and physiologically relevant glucose concentration in the culture medium.Low glucose can sensitize cells to this compound-induced apoptosis.[1]
Treatment Duration Optimize treatment duration for your specific cell line and assay.Effects of this compound can be time-dependent.
Viability Assay Choice Prefer ATP-based assays over metabolic assays like MTT.Mitochondrial inhibitors can interfere with MTT/MTS readouts.[3]

2. Autophagy Assays

  • Question: I am not observing an increase in LC3-II levels by Western blot after this compound treatment. Is autophagy not being induced?

    Answer: The absence of a clear LC3-II band can be due to several reasons. Firstly, it could be a technical issue with the Western blot procedure for this low molecular weight protein. Ensure you are using an appropriate gel percentage (e.g., 12-15%) and optimized transfer conditions.[6] Secondly, autophagic flux, the complete process of autophagy, might be impaired. An accumulation of autophagosomes (and thus LC3-II) can occur if their fusion with lysosomes is blocked. To assess flux, you should perform the assay in the presence and absence of a lysosomal inhibitor like chloroquine or bafilomycin A1. An increase in LC3-II levels in the presence of the inhibitor would indicate active autophagic flux.[7][8]

  • Question: My autophagy induction with this compound is inconsistent between experiments. What could be the reason?

    Answer: Similar to viability assays, the induction of autophagy can be sensitive to experimental conditions. The metabolic state of the cells, including nutrient availability, can influence the autophagic response. Ensure that factors like serum concentration and glucose levels in your culture medium are consistent. Also, be aware that in some cell lines, this compound induces a protective autophagy, while in others it can lead to autophagy-dependent cell death. This differential response can contribute to variability.

3. Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)

  • Question: I am not seeing a significant decrease in the Oxygen Consumption Rate (OCR) after injecting this compound in my Seahorse assay. What should I check?

    Answer: If you don't observe the expected decrease in OCR, consider the following:

    • This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and that the incubation time is sufficient to inhibit mitochondrial respiration in your specific cell type. Titration experiments may be necessary.

    • Cell Seeding Density: The number of cells seeded in the microplate is critical for obtaining a robust OCR signal. Optimize the cell density for your cell line.

    • Instrument and Reagent Issues: Verify that the Seahorse instrument is calibrated correctly and that all reagents, including the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A), are prepared correctly and are not expired.[9]

  • Question: My baseline OCR readings are highly variable between wells. How can I improve this?

    Answer: High variability in baseline OCR can be due to inconsistent cell seeding or the health of the cells. Ensure you have a single-cell suspension before seeding to avoid clumps, and visually inspect the wells for even cell distribution. Also, make sure the cells are healthy and in the exponential growth phase before the assay.

Experimental Protocols

1. Cell Viability (ATP-based) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • ATP Measurement: Follow the manufacturer's instructions for your chosen ATP-based viability assay kit (e.g., CellTiter-Glo®). This typically involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

2. Autophagy (LC3 Western Blot) Assay

  • Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate time. To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 50 µM chloroquine) for the last few hours of the this compound treatment.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

  • Western Blot Transfer: Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. LC3-I will appear at ~16-18 kDa and LC3-II at ~14-16 kDa.

  • Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control like β-actin. An increase in the LC3-II band, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.[7][8]

3. Mitochondrial Respiration (Seahorse XF) Assay

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

  • Medium Exchange: Replace the growth medium in the cell plate with the pre-warmed assay medium.

  • Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Load Injection Ports: Load the injection ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.

  • Run Assay: Calibrate the Seahorse XF Analyzer and run the assay according to the manufacturer's protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[9]

Signaling Pathways and Workflows

Below are diagrams illustrating key pathways and workflows related to this compound assays.

VLX600_Mechanism cluster_cell Cancer Cell This compound This compound OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits Autophagy Autophagy This compound->Autophagy Induces Iron Intracellular Iron This compound->Iron Chelates Mitochondrion Mitochondrion Mitochondrion->OXPHOS ATP ATP OXPHOS->ATP Produces CellDeath Cell Death ATP->CellDeath Depletion leads to Autophagy->CellDeath Can lead to Iron->Mitochondrion Required for

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow Start Unexpected Result in This compound Assay Check_Params Check Experimental Parameters: - Cell Density - Glucose Concentration - Treatment Duration Start->Check_Params Check_Reagents Verify Reagent Integrity: - this compound Aliquots - Assay Reagents Start->Check_Reagents Check_Protocol Review Assay Protocol: - Seeding, Incubation, etc. Start->Check_Protocol Consider_Mechanism Consider Biological Mechanism: - Protective Autophagy? - Off-target effects? Start->Consider_Mechanism Modify_Experiment Modify Experiment: - Co-treatment (e.g., with Autophagy Inhibitor) - Use Alternative Assay Check_Params->Modify_Experiment Check_Reagents->Modify_Experiment Check_Protocol->Modify_Experiment Consider_Mechanism->Modify_Experiment Analyze_Data Re-analyze Data Modify_Experiment->Analyze_Data Consult Consult Literature/ Technical Support Analyze_Data->Consult

Caption: A logical workflow for troubleshooting unexpected this compound assay results.

Autophagy_Flux_Assay cluster_workflow Autophagy Flux Assay Workflow Start Treat cells with this compound Split Start->Split Control No Lysosomal Inhibitor Split->Control Inhibitor Add Lysosomal Inhibitor (e.g., Chloroquine) Split->Inhibitor Incubate Incubate Control->Incubate Inhibitor->Incubate Lyse Lyse Cells & Collect Protein Incubate->Lyse WB Western Blot for LC3 Lyse->WB Analyze Analyze LC3-II levels WB->Analyze

Caption: Experimental workflow for assessing autophagic flux.

References

Technical Support Center: Managing VLX600-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating fatigue and nausea observed in animal models treated with VLX600.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common side effects in animal models?

A1: this compound is an investigational anti-cancer agent that acts as an iron chelator, leading to the inhibition of mitochondrial respiration and ultimately, tumor cell death. Clinical studies have shown that the most frequently reported drug-related adverse events are fatigue and nausea.[1] While specific preclinical data on this compound-induced fatigue and nausea are not extensively published, these side effects are common with chemotherapeutic agents and can be recapitulated in animal models.

Q2: How can I assess fatigue in my animal models treated with this compound?

A2: Fatigue in rodent models can be assessed using several behavioral tests that measure a decline in physical activity and endurance. Commonly used methods include the treadmill fatigue test and the grip strength assay. Voluntary wheel running activity can also be monitored for a less invasive assessment of general activity levels.[2][3][4]

Q3: How can I measure nausea in my animal models, given that rodents do not vomit?

A3: In rats, nausea-like behavior can be quantified using the kaolin consumption assay, also known as pica.[5][6][7] Pica is the behavior of eating non-nutritive substances, and an increase in kaolin consumption is a well-established surrogate for emesis in species that cannot vomit.[1]

Q4: What are the potential mechanisms behind this compound-induced fatigue and nausea?

A4: While the exact mechanisms are not fully elucidated for this compound, its action as an iron chelator and mitochondrial inhibitor likely contributes to these side effects. Iron is crucial for oxygen transport and cellular energy production. By chelating iron, this compound can disrupt these processes, leading to fatigue. The gastrointestinal distress leading to nausea may be a direct effect of the compound on the gastrointestinal tract or a centrally mediated response.

Troubleshooting Guides

Mitigating this compound-Induced Fatigue

Issue: Animals exhibit signs of fatigue (e.g., lethargy, reduced activity) after this compound administration.

Troubleshooting Steps:

  • Dose Optimization:

    • If therapeutically viable, consider a dose-response study to identify the lowest effective dose of this compound that minimizes fatigue.

  • Supportive Care:

    • Ensure animals have easy access to food and water to prevent dehydration and malnutrition, which can exacerbate fatigue.

    • Provide nutritional supplements if a significant decrease in food intake is observed.

  • Pharmacological Intervention:

    • Consider the co-administration of psychostimulants that have been shown to alleviate fatigue in preclinical models. However, the potential for drug-drug interactions with this compound should be carefully evaluated.

  • Iron Supplementation (Cautionary Approach):

    • Since this compound is an iron chelator, carefully timed and dosed iron supplementation could theoretically counteract the systemic iron depletion that may contribute to fatigue. This approach requires careful consideration as it may also interfere with the anti-cancer efficacy of this compound. A study on ferrous chelates showed that they can have an anti-fatigue effect in rats.[8][9]

Mitigating this compound-Induced Nausea

Issue: Rats show a significant increase in kaolin consumption, indicating nausea, following this compound administration.

Troubleshooting Steps:

  • Anti-Emetic Pre-treatment:

    • Administer standard anti-emetic drugs prior to this compound treatment. The choice of anti-emetic can be guided by the suspected mechanism of nausea.

    • 5-HT3 Receptor Antagonists: Ondansetron is a commonly used agent for chemotherapy-induced nausea.

    • NK1 Receptor Antagonists: Aprepitant is effective against both acute and delayed nausea.

    • Corticosteroids: Dexamethasone can be used alone or in combination with other anti-emetics.

  • Supportive Care:

    • Provide highly palatable and easily digestible food to encourage eating.

    • Monitor hydration status and provide subcutaneous fluids if necessary.

Experimental Protocols

Assessment of Fatigue

1. Treadmill Fatigue Test

  • Objective: To measure endurance and fatigue-like behavior.

  • Procedure:

    • Acclimatize mice to the treadmill for 2-3 days prior to testing, with short running sessions at low speeds.

    • On the test day, place the mouse on the treadmill.

    • Start the treadmill at a low speed (e.g., 10 m/min) and gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).

    • The test ends when the mouse remains on the shock grid at the rear of the treadmill for a predetermined amount of time (e.g., 5-10 consecutive seconds), indicating exhaustion.

    • Record the total running time and distance.[10][11][12]

2. Grip Strength Assay

  • Objective: To measure muscle strength, which can be an indicator of fatigue.

  • Procedure:

    • Hold the mouse by the tail and allow it to grasp a wire grid connected to a force meter with its forelimbs.

    • Gently pull the mouse horizontally away from the grid until it releases its grip.

    • The force meter will record the peak force exerted by the mouse.

    • Perform 3-5 trials per animal and calculate the average grip strength.[13][14][15][16][17]

Assessment of Nausea

1. Kaolin Consumption (Pica) Assay

  • Objective: To quantify nausea-like behavior in rats.

  • Procedure:

    • House rats individually and provide them with pre-weighed amounts of standard chow and kaolin pellets.

    • Acclimatize the rats to the presence of kaolin for at least 24 hours before the experiment.

    • Administer this compound or the vehicle control.

    • Measure the consumption of both chow and kaolin at regular intervals (e.g., 24, 48, and 72 hours) post-injection by weighing the remaining pellets.

    • An increase in kaolin consumption relative to the control group is indicative of nausea.[18][19][20][21][22]

Data Presentation

Table 1: Recommended Dosing for Anti-Emetic Agents in Rodents

Anti-Emetic AgentClassAnimal ModelRecommended DoseRoute of AdministrationReference
Ondansetron5-HT3 AntagonistRat0.1 - 1 mg/kgIntraperitoneal (IP)[6]
DexamethasoneCorticosteroidRat1 - 5 mg/kgIntraperitoneal (IP)N/A
AprepitantNK1 AntagonistRat3 - 10 mg/kgOral (PO)N/A

Note: These are general recommendations. Optimal doses may vary depending on the specific experimental conditions and should be determined empirically.

Visualizations

experimental_workflow_fatigue cluster_setup Experimental Setup cluster_assessment Fatigue Assessment cluster_mitigation Mitigation Strategies Animal_Models Rodent Models (Mice/Rats) VLX600_Admin This compound Administration Animal_Models->VLX600_Admin Treadmill Treadmill Fatigue Test VLX600_Admin->Treadmill Grip_Strength Grip Strength Assay VLX600_Admin->Grip_Strength Wheel_Running Voluntary Wheel Running VLX600_Admin->Wheel_Running Supportive_Care Supportive Care Treadmill->Supportive_Care Dose_Opt Dose Optimization Grip_Strength->Dose_Opt Pharm_Intervention Pharmacological Intervention Wheel_Running->Pharm_Intervention

Caption: Workflow for assessing and mitigating this compound-induced fatigue.

experimental_workflow_nausea cluster_setup Experimental Setup cluster_assessment Nausea Assessment cluster_mitigation Mitigation Strategies Animal_Models Rat Models VLX600_Admin This compound Administration Animal_Models->VLX600_Admin Kaolin_Assay Kaolin Consumption (Pica) VLX600_Admin->Kaolin_Assay Supportive_Care Supportive Care Kaolin_Assay->Supportive_Care Antiemetics Anti-Emetic Pre-treatment Kaolin_Assay->Antiemetics

Caption: Workflow for assessing and mitigating this compound-induced nausea.

signaling_pathway This compound This compound Iron Systemic & Intracellular Iron This compound->Iron Chelation GI_Tract Gastrointestinal Tract This compound->GI_Tract Direct/Indirect Effects Mitochondria Mitochondrial Respiration Iron->Mitochondria ATP ATP Production Mitochondria->ATP Fatigue Fatigue ATP->Fatigue Nausea Nausea GI_Tract->Nausea

Caption: Proposed mechanism of this compound-induced side effects.

References

Improving the bioavailability of VLX600 for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600. The focus is on strategies to improve its bioavailability for in vivo research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule compound that acts as an iron chelator. By binding to intracellular iron, it disrupts mitochondrial respiration, leading to a bioenergetic catastrophe and subsequent cell death in cancer cells.[1][2] this compound has also been shown to inhibit histone lysine demethylases (KDMs), which are iron-dependent enzymes. This inhibition disrupts the homologous recombination (HR) DNA repair pathway, making cancer cells more susceptible to DNA-damaging agents.

Q2: What are the main challenges in using this compound for in vivo research?

The primary challenge for in vivo studies with this compound is its poor aqueous solubility. This property can lead to low oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues after oral administration. Most early clinical and preclinical studies have utilized intravenous (IV) administration to bypass this issue.[1]

Q3: What are the known signaling pathways affected by this compound?

This compound is known to impact at least two critical signaling pathways:

  • Mitochondrial Oxidative Phosphorylation (OXPHOS): As an iron chelator, this compound disrupts the function of iron-containing proteins in the electron transport chain, leading to the inhibition of OXPHOS.

  • Homologous Recombination (HR) DNA Repair: By chelating iron, this compound inhibits the activity of iron-dependent histone lysine demethylases (KDMs). This, in turn, prevents the recruitment of key repair proteins like RAD51 to sites of DNA double-strand breaks, thereby disrupting the HR pathway.

Troubleshooting Guide: Improving this compound Bioavailability

This section provides guidance on potential issues and strategies to enhance the in vivo bioavailability of this compound.

Problem: Low or variable this compound exposure after oral administration.

Possible Cause: Poor dissolution and absorption of this compound in the gastrointestinal (GI) tract due to its low aqueous solubility.

Potential Solutions:

  • Formulation with Solubilizing Agents: The use of excipients that improve the solubility of this compound is a primary strategy.

  • Particle Size Reduction: Decreasing the particle size of the this compound drug substance can increase its surface area, potentially leading to a faster dissolution rate.

  • Lipid-Based Formulations: Encapsulating this compound in a lipid-based delivery system can enhance its absorption.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can improve its solubility and dissolution.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₁₅N₇Sigma-Aldrich
Molecular Weight317.35 g/mol Sigma-Aldrich
AppearanceDark yellow powderSigma-Aldrich
SolubilitySoluble in DMSOSigma-Aldrich
Aqueous SolubilityPoorImplied by formulation challenges
Table 2: Overview of Formulation Strategies for Poorly Soluble Drugs
Formulation StrategyAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases surface area for dissolution; established technology.Can lead to particle aggregation; may not be sufficient for very low solubility compounds.
Lipid-Based Formulations (e.g., SEDDS) Can significantly enhance absorption of lipophilic drugs; may reduce food effects.Potential for drug precipitation upon dilution in the GI tract; excipient compatibility needs to be assessed.
Amorphous Solid Dispersions Substantially increases apparent solubility and dissolution rate.Amorphous form is thermodynamically unstable and can recrystallize over time; requires careful selection of polymers.
Cyclodextrin Complexation Forms a water-soluble complex, increasing drug concentration at the absorption site.Limited drug loading capacity; the complex may dissociate before absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (HPMC) in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

Method:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.

  • Disperse the this compound powder in the stabilizer solution to create a pre-suspension.

  • Add the milling media to the milling chamber of the high-energy media mill.

  • Transfer the this compound pre-suspension to the milling chamber.

  • Mill the suspension at a controlled temperature for a predetermined time (e.g., 2-8 hours). The optimal milling time should be determined experimentally by monitoring particle size reduction.

  • Periodically withdraw small aliquots of the suspension to measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly for oral gavage in animal studies or can be further processed (e.g., lyophilized) into a solid dosage form.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.

Materials:

  • This compound powder

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Method:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

  • Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial.

  • Add the this compound powder to the mixture and vortex or stir gently until the drug is completely dissolved. A slight warming of the mixture may be necessary to facilitate dissolution.

  • To evaluate the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. A stable and translucent microemulsion should form spontaneously.

  • The final SEDDS formulation can be encapsulated in hard or soft gelatin capsules for oral administration.

Mandatory Visualizations

Signaling Pathway Diagrams

VLX600_HR_Inhibition This compound This compound Iron Intracellular Fe²⁺ This compound->Iron KDM Histone Lysine Demethylases (KDMs) Iron->KDM Cofactor for RAD51 RAD51 Recruitment KDM->RAD51 Enables DSB DNA Double-Strand Break (DSB) DSB->RAD51 HR_Repair HR Repair RAD51->HR_Repair Initiates

Caption: this compound inhibits homologous recombination by chelating iron.

VLX600_mTOR_Pathway This compound This compound OXPHOS Oxidative Phosphorylation This compound->OXPHOS Inhibits ATP ATP Production OXPHOS->ATP AMPK AMPK ATP->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synth Protein Synthesis p70S6K->Protein_Synth _4EBP1->Protein_Synth

Caption: this compound inhibits mTOR signaling via energy stress.

References

Validation & Comparative

VLX600 vs. Deferoxamine: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the performance and mechanisms of two prominent iron chelators in oncology research.

In the landscape of anticancer drug development, targeting the metabolic vulnerabilities of cancer cells has emerged as a promising strategy. Iron, a critical nutrient for cell growth and proliferation, is in high demand by rapidly dividing cancer cells, making iron chelation a viable therapeutic avenue. This guide provides a comprehensive comparison of two iron chelators, VLX600 and deferoxamine (DFO), focusing on their efficacy and mechanisms of action in various cancer cell lines.

At a Glance: Key Performance Indicators

FeatureThis compoundDeferoxamine (DFO)
Primary Mechanism Iron Chelation, Inhibition of Mitochondrial RespirationIron Chelation
Potency (IC50) High (nM to low µM range)Moderate (µM range)
Key Cellular Effects Induces "bioenergetic catastrophe", apoptosis, and autophagy-dependent cell death. Disrupts DNA repair.Induces apoptosis and cell cycle arrest. Can also promote autophagy.
Clinical Status Investigated in a Phase I clinical trial for advanced solid tumors.[1]FDA-approved for iron overload; investigated in various cancer clinical trials.

Quantitative Performance Data: Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and deferoxamine in various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values for this compound in Human Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.51 ± 0.05
CH1/PA-1Ovarian Teratocarcinoma0.039 ± 0.003
SW480Colon Adenocarcinoma0.20 ± 0.02
Colo205Colorectal Adenocarcinoma0.13 ± 0.01
Colo320Colorectal Adenocarcinoma0.16 ± 0.01
MCF-7Breast Adenocarcinoma0.23 ± 0.02

Table 2: IC50 Values and Cytotoxic Effects of Deferoxamine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 / EffectReference
A549Lung Carcinoma7.5 µM[3]
MCF-7Breast AdenocarcinomaSignificant decrease in viability at 30, 100, and 300 µM[4][5]

One study directly compared the potency of this compound to deferoxamine in colon cancer cell lines and found this compound to be more potent[6].

Mechanisms of Action: A Deeper Dive

Both this compound and deferoxamine exert their anticancer effects primarily through the chelation of intracellular iron. However, their downstream cellular consequences show notable differences.

This compound: This novel iron chelator is designed to induce a severe energy crisis in cancer cells. By sequestering iron, this compound inhibits mitochondrial respiration, leading to a state of "bioenergetic catastrophe" and subsequent tumor cell death[1]. Beyond its impact on metabolism, this compound has been shown to disrupt homologous recombination, a critical DNA repair pathway, and can synergize with PARP inhibitors and platinum-based chemotherapies[7]. In some cancer types, such as glioblastoma, this compound can induce an autophagy-dependent form of cell death[8][9].

Deferoxamine (DFO): As a long-established iron chelator, DFO's anticancer activity stems from its ability to deplete the intracellular iron pool, which is essential for DNA synthesis and cell cycle progression. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis[10][11]. DFO is also known to stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen, which can have context-dependent roles in cancer progression[10][12]. In some settings, DFO-induced autophagy can be a pro-survival mechanism, while in others, it can contribute to cell death[13].

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.

VLX600_Mechanism This compound This compound Iron Intracellular Iron This compound->Iron Chelates Autophagy Autophagy-Dependent Cell Death This compound->Autophagy Mitochondria Mitochondrial Respiration Iron->Mitochondria Required for DNA_Repair Homologous Recombination DNA Repair Iron->DNA_Repair Required for ATP ATP Depletion (Bioenergetic Catastrophe) Mitochondria->ATP Produces Apoptosis Apoptosis ATP->Apoptosis DNA_Repair->Apoptosis

Figure 1. Simplified signaling pathway of this compound in cancer cells.

Deferoxamine_Mechanism DFO Deferoxamine (DFO) Iron Intracellular Iron DFO->Iron Chelates HIF1a HIF-1α Stabilization DFO->HIF1a Autophagy Autophagy DFO->Autophagy RNR Ribonucleotide Reductase (DNA Synthesis) Iron->RNR Required for CellCycle Cell Cycle Arrest RNR->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seeding Seed cancer cells in multi-well plates Incubation Incubate for 24h Seeding->Incubation Treatment Treat with this compound or Deferoxamine (various conc.) Incubation->Treatment Incubation_2 Incubate for 24-72h Treatment->Incubation_2 Viability Cell Viability Assay (e.g., MTT, ATP-based) Incubation_2->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation_2->Apoptosis

References

Comparing the efficacy of VLX600 and other iron chelators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of VLX600 and Other Iron Chelators

For researchers and professionals in drug development, understanding the nuanced differences between novel and established iron chelators is critical. This guide provides a detailed comparison of this compound, a novel anti-cancer agent, with traditional iron chelators such as Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX), which are primarily used for treating iron overload.

Introduction to Iron Chelators

Iron is an essential element for various cellular processes, but its excess can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage.[1] Iron chelators are molecules that bind to iron, preventing it from participating in harmful reactions and facilitating its excretion from the body.[2][3][4] While traditional iron chelators are mainstays in treating iron overload conditions[1][5], newer agents like this compound are being explored for their therapeutic potential in oncology.[6][7]

Mechanism of Action: A Comparative Overview

The therapeutic applications of iron chelators are largely dictated by their distinct mechanisms of action.

This compound: This novel agent exhibits a dual mechanism. It acts as an iron chelator, interfering with intracellular iron metabolism.[6][8] Concurrently, it inhibits oxidative phosphorylation (OXPHOS) in the mitochondria, leading to mitochondrial dysfunction and a shift towards glycolysis.[7][9][10] This bioenergetic catastrophe ultimately induces cell death, showing selective cytotoxicity against cancer cells, particularly those in nutrient-deprived tumor microenvironments.[7][11]

Traditional Iron Chelators:

  • Deferoxamine (DFO): As a hexadentate chelator, DFO binds iron in a 1:1 ratio.[5] It primarily chelates iron from ferritin and non-transferrin-bound iron, forming a complex that is excreted through the kidneys.[1]

  • Deferiprone (DFP): A bidentate chelator, DFP binds iron in a 3:1 ratio.[1] Its ability to penetrate cell membranes allows it to chelate intracellular iron.[12]

  • Deferasirox (DFX): This is a tridentate chelator that forms a 2:1 complex with iron.[1][5] It primarily chelates intracellular iron and also increases the levels of hepcidin, a key regulator of iron homeostasis.[1]

Below is a DOT script illustrating the signaling pathway of this compound.

VLX600_Mechanism This compound This compound Iron Intracellular Iron This compound->Iron Chelates OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits Glycolysis Glycolysis This compound->Glycolysis Upregulates Iron->OXPHOS Required for Mitochondria Mitochondria ATP ATP Production OXPHOS->ATP Drives CellDeath Tumor Cell Death ATP->CellDeath Depletion leads to

This compound Mechanism of Action

The following DOT script visualizes the general mechanism of traditional iron chelators.

Traditional_Chelators cluster_body Body ExcessIron Excess Iron (e.g., from transfusions) Complex Iron-Chelator Complex Chelator Traditional Iron Chelator (DFO, DFP, DFX) Chelator->Complex Binds Excretion Excretion (Urine/Feces) Complex->Excretion Facilitates

Traditional Iron Chelator Mechanism

Comparative Efficacy Data

Table 1: Quantitative Efficacy Data

ChelatorMetricValueCell Line/ConditionReference
This compound IC500.039 - 0.51 µMVarious human cancer cell lines[8]
Anti-tumor activityObservedHuman tumor xenografts (HCT116, HT29)[7]
Deferoxamine Iron Excretion20 to 50 mg/dayPatients with iron overload[5]
Deferiprone Iron RemovalMore effective than DFO for cardiac ironPatients with iron overload[12]
Deferasirox Iron ChelationBinds iron in a 2:1 ratioN/A[1][5]

Experimental Protocols

A fundamental experiment to determine the anti-cancer efficacy of a compound like this compound is the assessment of its half-maximal inhibitory concentration (IC50).

Protocol: Determination of IC50 using a Cell Viability Assay

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: A serial dilution of this compound is prepared. The culture medium is replaced with medium containing different concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assay: A cell viability reagent (e.g., MTT, PrestoBlue) is added to each well.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the control group, and the IC50 value is calculated using a dose-response curve fitting software.

The following DOT script illustrates a typical experimental workflow for IC50 determination.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cancer Cells B 2. Seed Cells into 96-well Plates A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add Viability Reagent D->E F 6. Measure Absorbance/Fluorescence E->F G 7. Calculate IC50 F->G

IC50 Determination Workflow

Conclusion

This compound represents a mechanistically distinct iron chelator with a primary application in oncology. Its dual action of iron chelation and OXPHOS inhibition makes it a promising agent against quiescent cancer cells in metabolically stressed tumor microenvironments. In contrast, traditional iron chelators like Deferoxamine, Deferiprone, and Deferasirox are designed and utilized for the management of systemic iron overload. The choice of a specific iron chelator should be guided by the therapeutic goal, with this compound being investigated for anti-cancer therapy and the others for controlling iron toxicity. Further research and clinical trials will continue to delineate the full potential and optimal use of these compounds.

References

Validation of VLX600's effect on OXPHOS with other known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of cancer metabolism research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of VLX600, a novel OXPHOS inhibitor, with other well-established inhibitors: Rotenone, Metformin, Antimycin A, and Oligomycin. This comparison is based on their mechanisms of action, potency, and effects on cellular bioenergetics, supported by experimental data and detailed protocols.

Mechanism of Action: A Diverse Attack on Cellular Respiration

The inhibitors discussed herein target different components of the mitochondrial electron transport chain (ETC) and ATP synthesis machinery, leading to a shutdown of oxidative phosphorylation.

This compound is a novel iron chelator that functionally impairs OXPHOS by inhibiting mitochondrial respiration. Its mechanism involves the depletion of iron, a critical cofactor for the iron-sulfur clusters in ETC complexes I, II, and III, as well as for the heme groups in cytochromes. This broad-spectrum inhibition disrupts the flow of electrons and subsequently reduces oxygen consumption and ATP production.

Rotenone is a classic inhibitor of Complex I (NADH:ubiquinone oxidoreductase). By binding to the quinone-binding site of Complex I, it blocks the transfer of electrons from NADH to coenzyme Q, effectively halting the entry of electrons from NADH-linked substrates into the ETC.

Metformin , a widely used anti-diabetic drug, also primarily targets Complex I. However, its inhibitory effect is generally considered to be less potent than that of rotenone. The precise mechanism is still under investigation but is thought to involve the disruption of the complex's assembly or function.

Antimycin A is a potent inhibitor of Complex III (cytochrome c reductase). It binds to the Qi site of cytochrome b within Complex III, blocking the transfer of electrons from coenzyme Q to cytochrome c. This blockade not only inhibits ATP synthesis but can also lead to the increased production of reactive oxygen species (ROS).

Oligomycin targets the final stage of OXPHOS by inhibiting ATP synthase (Complex V). Specifically, it binds to the F_o subunit of the enzyme, blocking the proton channel and preventing the influx of protons that drives the synthesis of ATP from ADP and inorganic phosphate.

OXPHOS_Inhibitor_Mechanisms cluster_ETC Electron Transport Chain cluster_ATPSynthesis ATP Synthesis Complex_I Complex I CoQ CoQ Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cyt c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase This compound This compound This compound->Complex_I This compound->Complex_II This compound->Complex_III Rotenone Rotenone Rotenone->Complex_I Metformin Metformin Metformin->Complex_I Antimycin_A Antimycin A Antimycin_A->Complex_III Oligomycin Oligomycin Oligomycin->ATP_Synthase

Figure 1: Mechanisms of action of this compound and other OXPHOS inhibitors.

Comparative Performance: Potency and Cellular Effects

The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) for various cellular processes, such as oxygen consumption, ATP production, and cell viability. The following tables summarize available data from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.

Table 1: Comparative IC50 Values for Inhibition of Cell Viability
InhibitorCell LineIC50 (µM)Reference/Notes
This compound Neuroblastoma (SK-N-BE(2))~0.2-0.4[1]
Colon Cancer (HCT116)~6.5[1]
Rotenone Osteosarcoma (MG-63)0.02[2]
Osteosarcoma (U2OS)1.09[2]
Breast Cancer (MCF-7)Varies (nM to µM range)[3]
Metformin Breast Cancer (MCF-7)>1000 (mM range)[4][5]
Pancreatic Cancer (MiaPaCa2)>1000 (mM range)[5]
Antimycin A Human Pulmonary Fibroblasts~150[6]
Human RPE cellsDose-dependent toxicity in µM range[7]
Oligomycin Various Cancer CellsVaries (ng/mL to µM range)[8] Dose-response curves show growth inhibition.
Table 2: Comparative Effects on Oxygen Consumption Rate (OCR)
InhibitorCell Line/SystemEffect on OCRConcentrationReference/Notes
This compound NeuroblastomaInhibition of mitochondrial respirationNot specified[9]
Rotenone MDA-MB-231~70% reduction3 nM[3]
HIFdPA cellsSignificant decrease in glucose-supplemented media750 nM[10]
Metformin MCF-7Dose-dependent decrease0.05 - 5 mM[11][12]
HCT116 p53-/-Inhibition at concentrations similar to hepatocytes0.25 - 1.0 mM[4]
Antimycin A SK-Mel-28Complete inhibition of mitochondrial respiration0.5 µM[5]
Oligomycin Rat Liver MitochondriaUp to 50% inhibition of state 4 respirationNot specified[9]
H1299 cellsComplete inhibition of OXPHOS activity100 ng/mL[8][13]
Table 3: Comparative Effects on Cellular ATP Levels
InhibitorCell Line/SystemEffect on ATP LevelsConcentrationReference/Notes
This compound NeuroblastomaDecrease in ATPNot specified
Rotenone MDA-MB-231~25% decrease3 nM[3]
SH-SY5YSignificant reduction10 µM[14]
Metformin H1299Dose-dependent decrease in ATP:ADP ratioVaries[15]
Antimycin A L6 Rat Skeletal MuscleDecrease in ATP contentNot specified[1]
Oligomycin HeLa cellsElevation of mitochondrial ATP (reverse mode)2 µM[16]
SW480Decrease in cell viability and ATP production1 and 5 µM[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of OXPHOS inhibitors.

Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This protocol outlines the measurement of mitochondrial respiration in live cells.

Seahorse_OCR_Workflow A 1. Seed cells in a Seahorse XF microplate and allow to adhere overnight. C 3. Replace culture medium with Seahorse XF Assay Medium. A->C B 2. Hydrate sensor cartridge with XF Calibrant overnight. E 5. Calibrate the Seahorse XF Analyzer. B->E F 6. Place the cell plate in the analyzer and initiate the assay protocol. C->F D 4. Load inhibitor compounds into the sensor cartridge ports (e.g., Oligomycin, FCCP, Rotenone/Antimycin A). D->F E->F G 7. Sequential injection of inhibitors and real-time measurement of OCR. F->G H 8. Analyze data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. G->H

Figure 2: Experimental workflow for OCR measurement using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • OXPHOS inhibitors (this compound, Rotenone, Metformin, Antimycin A, Oligomycin)

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Prepare stock solutions of the inhibitors and load them into the appropriate ports of the hydrated sensor cartridge. For a standard mitochondrial stress test, Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A are used.

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Replace the calibrant plate with the cell plate and run the pre-programmed assay protocol, which involves sequential injections of the inhibitors and continuous measurement of OCR.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (the decrease in OCR after Oligomycin injection), maximal respiration (the peak OCR after FCCP injection), and non-mitochondrial respiration (the remaining OCR after Rotenone/Antimycin A injection).

Cellular ATP Level Measurement

This protocol describes a common method for quantifying intracellular ATP levels using a luminescence-based assay.

Materials:

  • Luminescence-based ATP detection assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of the OXPHOS inhibitors for the desired duration.

  • Cell Lysis: Add the ATP assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for a short period (typically 10-15 minutes) to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ATP present.

  • Data Analysis: Normalize the luminescence readings to the number of cells (if performing a separate cell viability assay) to determine the ATP concentration per cell.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the OXPHOS inhibitors.

  • Reagent Addition: After the treatment period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.

Conclusion

This compound represents a novel approach to OXPHOS inhibition through its iron-chelating mechanism, which leads to a broad inhibition of the electron transport chain. In comparison to classic inhibitors that target specific complexes, this compound's multi-targeted action may offer advantages in overcoming resistance mechanisms. As the data indicates, the potency of these inhibitors is highly context-dependent, varying with cell type and metabolic state. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting oxidative phosphorylation in various disease models. This guide serves as a foundational resource for the objective evaluation of this compound and its place among the growing arsenal of metabolic inhibitors.

References

A Comparative Analysis of VLX600 and Standard Chemotherapy Agents in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel anti-cancer agent VLX600 and standard-of-care chemotherapy agents for colorectal cancer, including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan. The information is compiled from preclinical studies to offer an objective overview of their respective mechanisms of action, efficacy, and experimental foundations.

Executive Summary

This compound is an iron chelator that uniquely targets the metabolic vulnerabilities of cancer cells by inhibiting mitochondrial respiration.[1][2][3] This mechanism is distinct from traditional chemotherapy agents that primarily induce cytotoxicity through DNA damage and interference with DNA synthesis. Preclinical data suggests that this compound is effective against quiescent and metabolically stressed cancer cells, a population often resistant to conventional therapies.[2][3] Standard agents like 5-FU, oxaliplatin, and irinotecan remain the cornerstone of colorectal cancer treatment, demonstrating broad efficacy by directly targeting DNA replication and integrity. This guide presents a side-by-side comparison of the available preclinical data to inform further research and drug development efforts.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy agents in various human colorectal cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions such as cell density and assay duration can influence IC50 values.

DrugCell LineIC50 (µM)Reference
This compound HCT116~10[4]
5-Fluorouracil COLO-2053.2[5]
HT-2913[5]
Oxaliplatin HT29<10 µg/ml[6]
NMG64/84<10 µg/ml[6]
Irinotecan Caco-2>30[7]
CW2>30[7]

Data Presentation: In Vivo Efficacy

The table below outlines the in vivo anti-tumor activity of this compound and standard chemotherapy agents in colorectal cancer xenograft models. The data is presented as tumor growth inhibition (TGI) or other relevant efficacy measures as reported in the respective studies.

DrugXenograft ModelDosing ScheduleEfficacyReference
This compound HCT116 & HT-29Not specifiedSignificantly retarded or inhibited tumor growth[4]
5-Fluorouracil Not specifiedNot specifiedResponse rates of 10-15% as a single agent in advanced CRC[8]
Oxaliplatin Not specifiedNot specifiedResponse rates of 12-24% as a single agent in untreated advanced CRC[9]
Irinotecan Not specifiedNot specifiedResponse rates of 10-11% as a single agent in relapsed/refractory advanced CRC[9]
FOLFOX (5-FU + Oxaliplatin) Stage III Colon CancerAdjuvant settingImproved survival over 5-FU alone[10]
FOLFIRI (5-FU + Irinotecan) Advanced CRCFirst-line treatmentImproved survival compared to 5-FU/leucovorin alone[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • Drug Treatment: Treat the cells with the desired drug concentrations for a specified period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.

  • Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction are calculated based on these counts.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer the test compound or vehicle control to the mice via a clinically relevant route (e.g., intravenous, oral). The dosing schedule will vary depending on the drug's properties.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., 2-3 times per week) using calipers.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess other parameters such as body weight changes and overall survival.

Mechanism of Action and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by this compound and standard chemotherapy agents.

VLX600_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelation Mitochondrion Mitochondrion This compound->Mitochondrion Inhibition of Respiration ETC Electron Transport Chain ATP ATP Production ETC->ATP Drives CellDeath Cell Death ATP->CellDeath Depletion leads to

This compound Mechanism of Action.

Standard_Chemo_Mechanisms cluster_5FU 5-Fluorouracil (5-FU) cluster_Oxaliplatin Oxaliplatin cluster_Irinotecan Irinotecan FU 5-FU FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNAsynthesis RNA Synthesis FUTP->RNAsynthesis Incorporated into DNAsynthesis DNA Synthesis TS->DNAsynthesis Required for Apoptosis1 Apoptosis DNAsynthesis->Apoptosis1 Inhibition leads to RNAsynthesis->Apoptosis1 Dysfunction leads to Oxa Oxaliplatin DNAadducts DNA Adducts Oxa->DNAadducts DNAreplication DNA Replication/Transcription DNAadducts->DNAreplication Blocks DDR DNA Damage Response DNAreplication->DDR Inhibition triggers Apoptosis2 Apoptosis DDR->Apoptosis2 Activation leads to Iri Irinotecan SN38 SN-38 (Active Metabolite) Iri->SN38 Converted to Topo1 Topoisomerase I SN38->Topo1 Inhibits DNAstrands DNA Strand Breaks Topo1->DNAstrands Stabilizes complex, causing CellCycleArrest Cell Cycle Arrest (S/G2 phase) DNAstrands->CellCycleArrest Induces Apoptosis3 Apoptosis CellCycleArrest->Apoptosis3 Leads to

Mechanisms of Standard Chemotherapy Agents.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Colorectal Cancer Cell Lines (e.g., HCT116, HT29) MTT Cell Viability (MTT Assay) CellLines->MTT Clonogenic Colony Formation (Clonogenic Assay) CellLines->Clonogenic IC50 Determine IC50 Values MTT->IC50 Clonogenic->IC50 Xenograft Establish Xenograft Tumors in Mice IC50->Xenograft Inform Dosing for In Vivo Studies Treatment Administer this compound or Standard Chemotherapy Xenograft->Treatment TumorMeasurement Measure Tumor Volume Treatment->TumorMeasurement Efficacy Assess Tumor Growth Inhibition TumorMeasurement->Efficacy

General Experimental Workflow.

Conclusion

This compound presents a novel therapeutic strategy for colorectal cancer by targeting mitochondrial respiration, a mechanism fundamentally different from standard DNA-damaging chemotherapy agents.[1][2][3] This unique mode of action suggests that this compound could be particularly effective against the quiescent, metabolically stressed cell populations within solid tumors that are often refractory to conventional treatments.[2][3] While direct comparative preclinical data with standard agents is still emerging, the available evidence indicates that this compound has potent anti-cancer activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential for synergistic combinations of this compound with existing chemotherapy regimens in the treatment of colorectal cancer. The distinct mechanisms of action suggest a high potential for combination therapies to overcome drug resistance and improve patient outcomes.

References

Unveiling the Antimicrobial Potential of VLX600: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the repurposing of existing drugs offers a promising avenue for novel therapeutic strategies. VLX600, a compound originally developed as an anticancer agent, has demonstrated a broad-spectrum antimicrobial activity, positioning it as a potential candidate for treating challenging bacterial infections. This guide provides a comprehensive cross-validation of this compound's antimicrobial spectrum, comparing its efficacy with standard-of-care antibiotics and detailing the experimental protocols used for its evaluation.

Comparative Antimicrobial Activity of this compound

This compound exhibits potent inhibitory activity against a range of clinically relevant bacteria, including Mycobacterium abscessus, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) assays, is comparable to, and in some cases surpasses, that of established antibiotics. The following table summarizes the MIC values of this compound against these pathogens, alongside a selection of commonly used antimicrobial agents for comparison.

MicroorganismThis compoundAmikacinCefoxitinClarithromycinCiprofloxacinVancomycin
Mycobacterium abscessus 4 - 16 µg/mL[1][2][3][4]2 - 80 µg/mL8 µg/mL0.25 - >64 µg/mL--
Escherichia coli 16 µg/mL[1][2][3]---0.015 - >64 µg/mL-
Staphylococcus aureus 16 µg/mL[1][2][3]---0.12 - 256 µg/mL0.5 - 2 µg/mL
Pseudomonas aeruginosa 4 µg/mL[1][2][3]0.5 - 32 µg/mL--0.03 - >256 µg/mL-

Note: The MIC values for comparator antibiotics are compiled from various studies and are presented as a range to reflect inter-strain variability and potential differences in experimental conditions.

Mechanism of Action: Iron Chelation

The primary antimicrobial mechanism of this compound is attributed to its potent iron-chelating properties.[1][2][3][4] Iron is an essential nutrient for bacterial survival and pathogenesis, playing a critical role in various cellular processes, including DNA replication, metabolism, and defense against oxidative stress. By sequestering both ferric (Fe³⁺) and ferrous (Fe²⁺) ions from the environment, this compound effectively starves the bacteria of this vital element, leading to the inhibition of growth and proliferation.[1][2] This mode of action is particularly advantageous as it is less likely to induce resistance mechanisms associated with target-specific antibiotics.

VLX600_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_bacterium Bacterial Cell This compound This compound Fe Free Iron (Fe²⁺/Fe³⁺) This compound->Fe Chelation uptake Iron Uptake Systems This compound->uptake Blocks Iron Entry Fe->uptake Bacterial Acquisition metabolism Essential Metabolic Pathways (e.g., DNA synthesis, Respiration) uptake->metabolism Iron Utilization growth Bacterial Growth Inhibition metabolism->growth Required for

This compound's iron chelation mechanism.

Experimental Protocols

The antimicrobial activity of this compound and comparator antibiotics was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M24 standard for rapidly growing mycobacteria.[5][6][7][8][9] This method provides a quantitative measure of the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Broth Microdilution Assay Workflow

The following diagram outlines the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) start->bacterial_culture inoculation Inoculate Microtiter Plate (Bacteria + Antimicrobial Dilutions) bacterial_culture->inoculation serial_dilution Prepare Serial Dilutions of Antimicrobial Agents serial_dilution->inoculation incubation Incubate at 37°C (24-72 hours) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This ensures a consistent number of bacterial cells in each test well.

  • Serial Dilution of Antimicrobial Agents: A series of twofold dilutions of the antimicrobial agent (e.g., this compound or a comparator antibiotic) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-72 hours). For rapidly growing mycobacteria, incubation times may be extended.[7][9]

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Conclusion

This compound demonstrates significant broad-spectrum antimicrobial activity, with a mechanism of action centered on iron chelation. This novel approach holds considerable promise for the development of new treatments against drug-resistant bacteria. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating bacterial infections. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for innovative antimicrobial therapies.

References

Benchmarking VLX600's Synergy with Cisplatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synergistic effects of VLX600 in combination with cisplatin, benchmarked against other established cisplatin-based combination therapies for ovarian cancer. This guide provides a comprehensive overview of the underlying mechanisms, quantitative synergy data, and detailed experimental protocols to inform preclinical research and drug development professionals.

The novel anti-cancer agent this compound, when used in combination with the widely-used chemotherapeutic drug cisplatin, demonstrates a potent synergistic effect against ovarian cancer cells. This synergy is primarily attributed to this compound's ability to disrupt the homologous recombination (HR) DNA repair pathway, thereby sensitizing cancer cells to the DNA-damaging effects of cisplatin. This guide provides a comparative benchmark of the this compound-cisplatin combination against other standard cisplatin-based therapies, supported by available preclinical data.

Mechanism of Action: this compound and Cisplatin Synergy

This compound, an iron chelator, inhibits the activity of iron-dependent histone lysine demethylases (KDMs). This inhibition disrupts the HR repair mechanism, a critical pathway for repairing DNA double-strand breaks induced by agents like cisplatin.[1][2] By compromising the cancer cells' ability to repair DNA damage, this compound enhances the cytotoxic efficacy of cisplatin, leading to a synergistic anti-tumor effect, particularly in HR-proficient ovarian cancer cells.[1][2] This mechanism of action also underlies the observed synergy between this compound and PARP inhibitors, which also target DNA repair pathways.[1][2]

Quantitative Synergy Analysis: A Comparative Overview

The synergy between different drug combinations is quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the available quantitative data for the synergy of this compound-cisplatin and other cisplatin combinations in various ovarian cancer cell lines.

Table 1: Synergy of this compound and Cisplatin Combination

Cell LineCombinationCombination Index (CI)Reference
OVCAR-8This compound + CisplatinSynergy confirmed, specific CI values not reported in abstracts[1][2]
OVCAR-8This compound + Olaparib (PARP inhibitor)Synergy confirmed, specific CI values not reported in abstracts[1][2]

Note: While the synergistic relationship is established, specific CI values for the this compound-cisplatin combination were not available in the reviewed literature abstracts. The synergy with PARP inhibitors, which share a related mechanism, is well-documented.

Table 2: Synergy of Other Cisplatin Combinations in Ovarian Cancer Cell Lines

Cell LineCombinationCombination Index (CI) at Fa=0.5 (IC50)Reference
A2780Cisplatin + Paclitaxel0.03 - 0.36 (Sequence-dependent)[3]
A2780Cisplatin + Gemcitabine< 1 (Synergistic)[2]
SKOV-3Cisplatin + DoxorubicinSynergy observed, specific CI values vary[4]
A2780Cisplatin + Olaparib0.1 - 0.3 (at low concentrations)[5]
OVCAR-3Cisplatin + Olaparib0.35 - 0.87 (at low concentrations)[5]
SKOV-3Cisplatin + Scutellarin0.566 - 0.796[6]

Fa = Fraction affected (e.g., 0.5 represents 50% cell growth inhibition).

Experimental Protocols

A standardized experimental approach is crucial for the accurate comparison of drug synergies. The following sections outline the general methodologies employed in the cited studies.

Cell Lines and Culture

A variety of human ovarian cancer cell lines are utilized to assess the efficacy of these drug combinations, including OVCAR-8, A2780 (cisplatin-sensitive), A2780cisR (cisplatin-resistant), SKOV-3, and OVCAR-3. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

Synergy Assessment: Chou-Talalay Method

The synergistic effects of the drug combinations are quantitatively determined using the Chou-Talalay method, which is based on the median-effect principle.[7][8][9] This method involves treating cancer cell lines with a range of concentrations of each drug individually and in combination at a constant ratio.

Experimental Workflow for Synergy Analysis

Synergy_Analysis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., 96-well plates) drug_prep 2. Drug Dilution Series (Single agents and combinations) treatment 3. Drug Exposure (e.g., 72 hours) drug_prep->treatment viability_assay 4. Cell Viability Assay (e.g., MTT, SRB, or CCK-8) treatment->viability_assay compusyn 5. Chou-Talalay Analysis (Using CompuSyn software) viability_assay->compusyn ci_value 6. Determine Combination Index (CI) compusyn->ci_value

Figure 1. A generalized workflow for determining the Combination Index (CI) of drug combinations.
Clonogenic Survival Assay

The long-term effect of drug combinations on the reproductive viability of cancer cells is often assessed using a clonogenic survival assay.

Clonogenic Assay Protocol

Clonogenic_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_incubation Colony Formation cluster_stain Quantification cell_prep 1. Prepare Single-Cell Suspension cell_count 2. Count and Determine Plating Density cell_prep->cell_count plating 3. Seed Cells into Culture Dishes cell_count->plating drug_treatment 4. Treat with Drug Combinations plating->drug_treatment incubation 5. Incubate for 10-14 Days drug_treatment->incubation fix_stain 6. Fix and Stain Colonies (e.g., Crystal Violet) incubation->fix_stain counting 7. Count Colonies (≥50 cells) fix_stain->counting

Figure 2. Key steps involved in performing a clonogenic survival assay.

Signaling Pathway Implication

The synergistic interaction between this compound and cisplatin is rooted in the DNA damage response pathway. By inhibiting KDMs, this compound disrupts the recruitment of key HR repair proteins, such as RAD51, to the sites of DNA double-strand breaks induced by cisplatin. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis.

Simplified Signaling Pathway

DNA_Damage_Response cluster_dna_damage DNA Damage & Repair cluster_outcome Cellular Outcome Cisplatin Cisplatin DSB DNA Double-Strand Breaks Cisplatin->DSB This compound This compound KDM Histone Lysine Demethylases (KDMs) This compound->KDM HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis leads to KDM->HR_Repair HR_Repair->Apoptosis prevents

Figure 3. this compound inhibits KDM-mediated HR repair, enhancing cisplatin-induced apoptosis.

Conclusion

The available preclinical data strongly suggest that the combination of this compound and cisplatin holds significant promise as a synergistic therapy for ovarian cancer, particularly in HR-proficient tumors. The mechanism of action, involving the disruption of DNA repair, provides a solid rationale for this enhanced efficacy. While a direct quantitative comparison with other cisplatin combinations is limited by the available data, the potent synergy observed for this compound with both cisplatin and PARP inhibitors positions it as a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this novel combination.

References

Independent Validation of VLX600: A Comparative Analysis of Anticancer Iron Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anticancer agent VLX600 with other iron chelators—Ciclopirox, Deferoxamine, and Triapine—that have demonstrated preclinical anticancer activity. The information is compiled from published research findings to support independent validation and further investigation.

Quantitative Performance Analysis: Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and alternative iron chelators in various cancer cell lines. It is critical to note that these values are compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: this compound IC50 Values in Human Cancer Cell Lines

Cell Line (Cancer Type)IC50 (µM)
HCT116 (Colon)~0.2-0.4
HT29 (Colon)Not explicitly stated, but potent
SW620 (Colon)Not explicitly stated, but potent
RKO (Colon)Not explicitly stated, but potent
DLD-1 (Colon)Not explicitly stated, but potent
HT8 (Colon)Not explicitly stated, but potent
Ovarian Teratocarcinoma (CH1/PA-1)0.039
Lung Carcinoma (A549)0.51
Cervical Carcinoma (HeLa)Not explicitly stated, but potent
Breast Carcinoma (MCF-7)0.28
Pancreatic Carcinoma (SW480)0.17
Colon Carcinoma (Colo205)0.18
Colon Carcinoma (Colo320)0.11
Neuroblastoma (IMR-32)0.206
Neuroblastoma (Sk-N-BE(2))0.326

Source: Data compiled from multiple studies. It has been noted that this compound is more potent than triapine or deferoxamine B in monolayer colon cancer cell cultures[1][2].

Table 2: Ciclopirox Olamine IC50 Values in Human Cancer Cell Lines

Cell Line (Cancer Type)IC50 (µM)
HT-29 (Colon)2-5
Rh30 (Rhabdomyosarcoma)2-5
MDA-MB-231 (Breast)2-5

Source: Data from a study on the antitumor activity of ciclopirox[1].

Table 3: Deferoxamine and Triapine Cytotoxicity

Mechanisms of Action: A Comparative Overview

This compound and its alternatives, while all acting as iron chelators, exhibit distinct and overlapping mechanisms of action that contribute to their anticancer effects.

This compound: This novel iron chelator primarily targets mitochondrial respiration, leading to a bioenergetic catastrophe in cancer cells[1]. It shows preferential cytotoxicity towards quiescent cells within the hypoxic cores of tumors[5]. Furthermore, this compound has been shown to disrupt homologous recombination, a key DNA repair pathway, by inhibiting iron-dependent histone lysine demethylases. This action sensitizes cancer cells to PARP inhibitors and platinum-based chemotherapy.

Ciclopirox: This antifungal agent, repurposed for its anticancer properties, also functions as an iron chelator. Its mechanisms include the inhibition of the mTORC1 signaling pathway through the activation of AMPK, promotion of the degradation of the cell cycle protein Cdc25A, and induction of autophagy via ROS-mediated activation of the JNK signaling pathway[1][5][6].

Deferoxamine: A long-standing clinical iron chelator, Deferoxamine's anticancer effects are linked to the induction of hypoxia-inducible factor-1α (HIF-1α) and the modulation of autophagy, which can, in some cellular contexts, inhibit apoptosis[2][7].

Triapine: This thiosemicarbazone is a potent inhibitor of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair[4]. By chelating iron within the enzyme's active site, it disrupts the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis[4].

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for assessing their cytotoxicity.

VLX600_Mechanism This compound This compound Iron Intracellular Iron This compound->Iron Chelates Mitochondria Mitochondrial Respiration This compound->Mitochondria Inhibits KDMs Histone Lysine Demethylases (KDMs) This compound->KDMs Inhibits Iron->Mitochondria Required for Iron->KDMs Required for CellDeath Bioenergetic Catastrophe & Cell Death Mitochondria->CellDeath Leads to HR Homologous Recombination (HR) KDMs->HR Required for Sensitization Sensitization to PARPi & Platinum Agents HR->Sensitization Disruption leads to

Caption: this compound Mechanism of Action.

Ciclopirox_Mechanism Ciclopirox Ciclopirox Iron Intracellular Iron Ciclopirox->Iron Chelates AMPK AMPK Ciclopirox->AMPK Activates Cdc25A Cdc25A Degradation Ciclopirox->Cdc25A Promotes ROS ROS Production Ciclopirox->ROS Induces mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes Cdc25A->Proliferation Inhibition of degradation promotes JNK JNK Signaling ROS->JNK Activates Autophagy Autophagy JNK->Autophagy Induces

Caption: Ciclopirox Olamine's Multifaceted Anticancer Mechanisms.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture & Seeding CompoundPrep 2. Compound Dilution (this compound & Alternatives) Treatment 3. Cell Treatment with Varying Concentrations CompoundPrep->Treatment Incubation 4. Incubation (e.g., 72 hours) Treatment->Incubation Assay 5. Addition of Cytotoxicity Reagent (e.g., MTT, SRB) Incubation->Assay Measurement 6. Absorbance/Fluorescence Measurement Assay->Measurement IC50 7. IC50 Calculation Measurement->IC50 Comparison 8. Comparative Analysis IC50->Comparison

Caption: General Experimental Workflow for In Vitro Cytotoxicity Assays.

Experimental Protocols: In Vitro Cytotoxicity Assessment

The evaluation of the cytotoxic potential of this compound and other anticancer agents is commonly performed using in vitro cell-based assays. The following is a generalized protocol based on standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT116, HT-29 for colon cancer) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • This compound and alternative compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations for testing.

  • The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

3. Incubation:

  • The treated plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.

4. Cytotoxicity Measurement:

  • For MTT Assay:

    • An MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • For SRB Assay:

    • The cell monolayers are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • The fixed cells are stained with SRB solution for 30 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at approximately 515 nm.

5. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance from the control wells.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • Dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

References

Evaluating the Therapeutic Index of VLX600 in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology drug development, the therapeutic index (TI) remains a critical measure of a drug's safety and efficacy, representing the ratio between its toxic and therapeutic doses. This guide provides a comparative evaluation of the preclinical therapeutic index of VLX600, a novel anti-cancer agent, against a similar compound, Deferasirox. Both compounds function as iron chelators, a class of drugs that target the high iron dependency of cancer cells.

This compound is an investigational drug that inhibits mitochondrial respiration, leading to an energy crisis and subsequent cell death, particularly in the quiescent, nutrient-deprived core of solid tumors.[1] Deferasirox is an established oral iron chelator used in the treatment of iron overload, which has been repurposed and investigated for its anti-cancer properties.

Comparative Preclinical Data

A direct comparison of the therapeutic index, typically calculated as the ratio of the 50% toxic dose (TD50) or lethal dose (LD50) to the 50% effective dose (ED50), is contingent on the availability of specific preclinical data. While a precise therapeutic index for this compound from a single comprehensive study is not publicly available, its therapeutic window can be inferred from preclinical efficacy and toxicity studies. Similarly, extensive preclinical data for Deferasirox allows for an estimation of its therapeutic window in oncological applications.

CompoundAnimal ModelTumor TypeEfficacy (Effective Dose)Toxicity (Highest Non-Toxic Dose / LD50)Implied Therapeutic Window
This compound Mouse XenograftColon Cancer (HCT 116 and HT-29)Significant tumor growth retardation/inhibition (dose not specified in abstract)[1]Well-tolerated with no systemic toxicity at effective doses[1]Wide (Qualitative)
Deferasirox Mouse XenograftPancreatic Cancer (BxPC-3)Significant tumor growth suppression at 160 and 200 mg/kg (oral)[2]No serious side effects observed at 200 mg/kg[2]Wide (Implied)
RatN/AN/AOral LD50: 500 mg/kg
Mouse XenograftLung Cancer (DMS-53)Potent inhibition of tumor growth (dose not specified in abstract)[3]No marked alterations in normal tissue histology[3]
Mouse XenograftCervical CancerSignificant suppression of tumor growth (dose not specified in abstract)[4]No serious side effects observed[4]

Experimental Protocols

The preclinical evaluation of both this compound and Deferasirox typically involves in vivo studies using xenograft models in immunocompromised mice. The general methodology for these studies is as follows:

  • Cell Line Implantation: Human cancer cell lines (e.g., HCT 116 for colon cancer, BxPC-3 for pancreatic cancer) are cultured and then subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly, typically twice a week, using calipers.

  • Drug Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The drug (this compound or Deferasirox) is administered at specified doses and schedules. Deferasirox is often administered orally via gavage.

  • Efficacy Assessment: The primary endpoint for efficacy is the inhibition of tumor growth, which is determined by comparing the tumor volumes in the treated groups to the control group.

  • Toxicity Assessment: Toxicity is monitored by observing the general health of the mice, including body weight changes, behavior, and any signs of distress. At the end of the study, organs may be harvested for histological analysis to identify any tissue damage.

Signaling Pathways and Experimental Workflow

The mechanisms of action of iron chelators and the typical workflow for their preclinical evaluation are illustrated in the following diagrams.

G cluster_0 Cellular Environment cluster_1 Cancer Cell Extracellular_Iron Extracellular Iron (Fe3+) TfR1 Transferrin Receptor 1 (TfR1) Extracellular_Iron->TfR1 Binds Intracellular_Iron_Pool Labile Iron Pool (LIP) TfR1->Intracellular_Iron_Pool Internalization Mitochondrion Mitochondrion Intracellular_Iron_Pool->Mitochondrion Required for Ribonucleotide_Reductase Ribonucleotide Reductase Intracellular_Iron_Pool->Ribonucleotide_Reductase Required for ETC Electron Transport Chain Mitochondrion->ETC DNA_Synthesis DNA Synthesis & Cell Proliferation Ribonucleotide_Reductase->DNA_Synthesis Essential for VLX600_DFX This compound / Deferasirox VLX600_DFX->Intracellular_Iron_Pool Chelates Iron VLX600_DFX->Ribonucleotide_Reductase Inhibits VLX600_DFX->ETC Inhibits Respiration ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production Apoptosis Apoptosis ROS->Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Mechanism of Action of Iron Chelators in Cancer Cells.

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Data_Collection->Treatment Repeated Cycles Endpoint Endpoint Criteria Met Data_Collection->Endpoint Analysis Data Analysis & Histopathology Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Preclinical In Vivo Xenograft Study Workflow.

Conclusion

Based on the available preclinical data, both this compound and Deferasirox demonstrate promising anti-tumor activity with a favorable safety profile in animal models, suggesting a wide therapeutic window for both compounds. This compound shows efficacy against quiescent tumor cells, a population notoriously resistant to conventional therapies.[5] Deferasirox has been shown to be effective across a range of cancer types in preclinical models, with no serious side effects reported at doses that produce significant tumor growth inhibition.[2][4]

While a direct quantitative comparison of the therapeutic index is limited by the lack of publicly available LD50 and ED50 data for this compound from a single study, the qualitative evidence strongly supports the potential of both iron chelators as valuable therapeutic agents in oncology. Further clinical investigation is warranted to establish the therapeutic index of this compound in humans and to fully understand its clinical potential.

References

Safety Operating Guide

Proper Disposal Procedures for VLX600: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of VLX600 (CAS No. 327031-55-0), a chemical compound used in laboratory research. The following procedures are designed to ensure the safety of personnel and to minimize environmental impact, in line with regulatory guidelines.

I. Understanding the Hazards

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of responsibly to prevent contamination of waterways and ecosystems.

Key Safety Information for this compound:

Hazard ClassificationPrecautionary StatementsPersonal Protective Equipment (PPE)
Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.Safety goggles with side-shields
Acute aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.Protective gloves
Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.Impervious clothing
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Suitable respirator
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use a licensed and approved waste disposal facility[1]. Laboratory personnel should not attempt to neutralize or dispose of this compound through standard laboratory drains or as regular waste.

Experimental Workflow for this compound Disposal:

VLX600_Disposal_Workflow cluster_preparation Preparation for Disposal cluster_disposal Disposal Process A Don appropriate PPE: - Safety goggles - Protective gloves - Impervious clothing B Segregate this compound waste (solid, liquid, contaminated labware) from other chemical waste. A->B C Place waste in a designated, properly labeled, and sealed waste container. B->C D Store the sealed waste container in a designated hazardous waste accumulation area. C->D E Contact your institution's Environmental Health and Safety (EHS) office for waste pickup. D->E F EHS arranges for transport to an approved waste disposal plant. E->F

This compound Disposal Workflow

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat or other impervious clothing.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, such as unused product or contaminated solids (e.g., weighing paper, spill absorbents), in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated, lined container for hazardous waste. Non-disposable glassware should be decontaminated using an appropriate method as advised by your institution's safety office before washing.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

  • Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory, away from drains and sources of ignition[1].

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

  • Documentation: Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's and local regulations.

III. Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collect Spillage: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[1].

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in chemical handling practices.

References

Safeguarding Your Research: A Comprehensive Guide to Handling VLX600

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and effective use of the investigational iron chelator, VLX600, in a laboratory setting. This document outlines critical safety protocols, operational procedures, and disposal plans to ensure the well-being of researchers and the integrity of experimental outcomes.

Researchers and drug development professionals working with this compound, a potent iron chelator with cytotoxic properties, must adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to directly address operational questions. By fostering a culture of safety and providing value beyond the product itself, this information aims to be the preferred resource for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life.[1] Therefore, meticulous handling is paramount to prevent exposure and environmental contamination. The primary hazards are associated with inhalation of the powder form and direct contact with skin and eyes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in its solid form and when in solution.

Task Required Personal Protective Equipment
Handling this compound Powder (weighing, reconstituting) - Gloves: Double-gloving with nitrile gloves is recommended.[2][3] - Eye Protection: Chemical safety goggles. - Respiratory Protection: A fit-tested N95 respirator or higher is essential to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
Handling this compound in Solution - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Operational Plan for this compound Handling

A clear and structured workflow is essential for the safe and efficient use of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

VLX600_Handling_Workflow Operational Workflow for Handling this compound cluster_emergency Emergency Response receiving Receiving and Storage preparation Preparation of Stock Solution receiving->preparation Transport in secondary container experiment In Vitro Experimentation preparation->experiment Dilution to working concentrations spill_management Spill Management preparation->spill_management Potential Spill waste_collection Waste Collection experiment->waste_collection Collect all contaminated materials experiment->spill_management Potential Spill disposal Disposal waste_collection->disposal Segregate solid and liquid waste

Operational Workflow for Handling this compound
Experimental Protocols

In Vitro Cytotoxicity Assay:

A common application for this compound is the assessment of its cytotoxic effects on cancer cell lines. The following is a generalized protocol for a cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from the stock solution in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assessment: Utilize a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle-treated control cells.

Understanding the Mechanism of Action: this compound's Signaling Pathway

This compound exerts its cytotoxic effects primarily by acting as an iron chelator, which disrupts mitochondrial respiration and impacts key cellular signaling pathways such as mTOR.

VLX600_Signaling_Pathway This compound Signaling Pathway This compound This compound Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelates mTOR mTOR Signaling Pathway This compound->mTOR Inhibits Mitochondria Mitochondrial Respiration Iron->Mitochondria Essential for ATP ATP Production Mitochondria->ATP Leads to ATP->mTOR Activates CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

This compound Signaling Pathway

By chelating intracellular iron, this compound inhibits the electron transport chain in mitochondria, leading to a decrease in ATP production.[2] This energy depletion, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5][6] The inhibition of mTOR can also lead to the induction of autophagy.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental harm.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, lab coats, plasticware, and any other solid materials that have come into contact with the compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including unused stock solutions, working solutions, and cell culture medium from treated plates, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

Final Disposal:

All hazardous waste containing this compound must be disposed of through the institution's certified hazardous waste management program. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and pickup procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.